B1576116 mastoparan-A

mastoparan-A

Cat. No.: B1576116
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery of Mastoparan-A

The first mastoparan (B549812) peptide was identified and characterized from the venom of the social wasp Vespula lewisii in 1979. actascientific.comnih.gov This initial discovery of what is now often referred to as Mastoparan-L opened the door to the study of a new class of bioactive peptides. mdpi.comdrugtargetreview.com this compound, the specific subject of this article, is a closely related peptide. While the initial discovery was of Mastoparan-L, subsequent research has identified a wide array of mastoparan variants from different wasp species. These peptides are major components of wasp venom, in some cases accounting for up to 50% of the venom's dry weight. nih.gov

The foundational research demonstrated that mastoparans could stimulate the release of histamine (B1213489) from mast cells. nih.gov This effect is achieved through the peptide's interaction with cellular membranes and G-proteins, mimicking the function of G protein-coupled receptors. ontosight.airesearchgate.net This mechanism of action, involving the direct activation of G-proteins, was a novel finding and has since become a cornerstone of mastoparan research. researchgate.net

Diversity of Mastoparan Peptides and Their Origins

Mastoparan peptides exhibit considerable diversity in their amino acid sequences, which in turn influences their biological activities. They are found in the venoms of both social and solitary wasps. frontiersin.orgmdpi.com A 2023 study identified 55 distinct mastoparan family peptides from 31 different wasp species across five families: Eumenidae, Vespidae, Polistidae, Polybiidae, and Ropalidiidae. nih.gov This highlights the widespread distribution and molecular evolution of these peptides within the Hymenoptera order. nih.govfrontiersin.org

The majority of mastoparans are composed of 14 amino acids and possess a C-terminal amidation, a structural feature crucial for their biological function. mdpi.commdpi.com They are rich in hydrophobic amino acids and typically contain two to four lysine (B10760008) residues, which contribute to their cationic and amphipathic nature. ebi.ac.ukmdpi.com This amphipathicity allows them to adopt an α-helical conformation when interacting with cell membranes, a key step in their mechanism of action. mdpi.com The diversity of these peptides is not only seen between different wasp species but also within a single species, with some wasps, like Vespa tropica and Polybia paulista, containing multiple mastoparan variants. nih.gov

The table below provides a snapshot of the diversity of mastoparan peptides and their origins.

Wasp FamilyNumber of Wasp SpeciesNumber of Mastoparans Identified
Eumenidae713
Vespidae1222
Polistidae59
Polybiidae410
Ropalidiidae11
Total 31 55

This table is based on data from a 2023 study on the molecular diversity of mastoparan family peptides. nih.gov

This structural and source diversity results in a wide range of biological activities, from potent mast cell degranulation to antimicrobial and hemolytic effects. nih.govfrontiersin.org The study of this diversity is crucial for understanding the structure-function relationships of these peptides and for the potential development of new therapeutic agents. researchgate.net

Properties

bioactivity

Antibacterial

sequence

IKWKAILDAVKKVL

Origin of Product

United States

Structural Biology and Conformational Dynamics of Mastoparan a

Primary and Secondary Structure Characterization of Mastoparan-A

The structural foundation of this compound's function begins with its specific amino acid sequence and the secondary structures it can adopt. mdpi.com This primary sequence dictates its physicochemical properties and its potential for higher-order folding.

The primary structure of this compound consists of 14 amino acid residues, with the sequence Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. nih.gov This sequence is notably rich in hydrophobic amino acids (71%) and contains three lysine (B10760008) residues, which provide a net positive charge at physiological pH. The C-terminus is amidated, a common feature in such peptides that contributes to the stability of its secondary structure. mdpi.com

PropertyValueSource
Amino Acid Sequence Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 nih.gov
Molecular Formula C70H131N19O15
Molecular Weight 1478.91 Da
Net Charge (pH 7) +3Calculated
Source Organism Vespula lewisii (Wasp) nih.gov
An interactive data table summarizing the key physicochemical properties of this compound.

Extensive research using spectroscopic techniques has demonstrated that this compound's secondary structure is highly dependent on its environment. In aqueous solutions, the peptide exists predominantly as a disordered, nonhelical random coil. mdpi.comijbs.com However, in membrane-mimetic environments, such as in the presence of organic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE), or in detergent micelles, it undergoes a significant conformational change to form a stable α-helix. mdpi.comresearchgate.net

This structural transition is clearly observed using Circular Dichroism (CD) spectroscopy. In water, the CD spectrum of mastoparan (B549812) shows a single negative band characteristic of a random coil. mdpi.com In contrast, when dissolved in 40% TFE, the spectrum displays two distinct negative bands around 208 nm and 222 nm and a strong positive band near 192 nm, which are the definitive signatures of an α-helical conformation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Nuclear Overhauser Effect (NOESY) experiments, further corroborates these findings, revealing a straight α-helical structure when the peptide is bound to deuterated sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.comnih.gov

EnvironmentDominant Secondary Structure% Helicity (Approx.)Technique
Aqueous Buffer Random CoilLow / UnorderedCircular Dichroism mdpi.com
40-50% TFE α-HelixHighCircular Dichroism mdpi.commdpi.com
SDS Micelles α-HelixHighNMR / Circular Dichroism mdpi.comnih.gov
An interactive data table summarizing the secondary structure of this compound in different solvent environments.

The α-helix formed by this compound is not merely a structural motif but is also markedly amphipathic. This means that when viewed as a helical wheel projection, the hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces of the helix. researchgate.net The hydrophobic face is populated by residues such as Isoleucine, Leucine, and Alanine (B10760859), while the polar, hydrophilic face displays the three positively charged Lysine residues. researchgate.netmdpi.com

This amphipathic character is fundamental to its interaction with lipid membranes. mdpi.com The distinct separation of charged and nonpolar regions facilitates the peptide's initial electrostatic attraction to the negatively charged components of a target membrane, followed by the insertion of its hydrophobic face into the nonpolar, acyl chain core of the lipid bilayer. mdpi.com The C-terminal amidation enhances the stability of this helical structure by providing an additional hydrogen bond. mdpi.com The degree of amphipathicity, often quantified by the hydrophobic moment, is directly correlated with the peptide's biological activity. researchgate.net

Alpha-Helical Conformation Research

Conformational Changes of this compound in Membrane-Mimetic Environments

The transition of this compound from a functionally inactive, unstructured peptide in solution to an active, structured peptide at the membrane interface is a critical aspect of its mechanism. This conformational dynamism allows the peptide to exist benignly in an aqueous environment before adopting its potent, membrane-disrupting form upon encountering a target lipid surface.

The primary conformational change observed is the induction of a helical structure upon binding to lipid bilayers or membrane-mimetic structures like micelles and liposomes. ijbs.com This process is thermodynamically favorable, driven primarily by the hydrophobic effect. mdpi.com The transfer of the peptide's hydrophobic side chains from the aqueous phase to the nonpolar interior of the lipid membrane stabilizes the α-helical conformation, where intramolecular hydrogen bonds are formed along the peptide backbone. mdpi.com

Studies using CD spectroscopy have shown that while mastoparan is unstructured in an aqueous buffer, the addition of phospholipid vesicles induces the characteristic α-helical spectrum. ijbs.com This indicates that the interaction with the lipid surface itself, rather than a pre-folding event, triggers the coil-to-helix transition.

Once bound to the membrane, this compound does not adopt a single, static orientation. Solid-state NMR spectroscopy on mastoparan specifically labeled with isotopes (e.g., ¹⁵N) and inserted into macroscopically oriented lipid bilayers has provided detailed insights into its alignment relative to the membrane plane. nih.govnih.gov

These studies have revealed that mastoparan exists in at least two distinct orientational states. nih.govcapes.gov.brrcsb.org

In-plane State : The predominant population of peptides (approximately 90%) lies parallel to the surface of the lipid bilayer. nih.govrcsb.org In this state, the helix axis is oriented along the membrane-water interface.

Transmembrane State : A smaller fraction of the peptides (approximately 10%) adopts a transmembrane orientation, where the helix spans the lipid bilayer. nih.govrcsb.org

These two populations are characterized by different degrees of motional freedom, with the in-plane state having a broader orientational distribution (mosaic spread of +/- 30°) compared to the more defined transmembrane state (+/- 10°). nih.govcapes.gov.brrcsb.org This dynamic equilibrium between surface-bound and inserted states is believed to be crucial for the peptide's ability to disrupt membrane integrity. nih.gov

Orientational StatePopulation (%)Mosaic SpreadMethod of Determination
In-Plane (Surface-aligned) ~90%± 30°Solid-State NMR nih.govrcsb.org
Transmembrane (Inserted) ~10%± 10°Solid-State NMR nih.govrcsb.org
An interactive data table detailing the orientational states of Mastoparan within a lipid bilayer as determined by solid-state NMR.

Induced Helicity upon Membrane Binding

Computational Approaches to this compound Structure and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for studying the structure and dynamics of this compound at an atomic level of detail. nih.gov These simulations complement experimental data by providing a dynamic view of peptide-membrane interactions over time.

MD simulations are used to model the spontaneous adsorption of mastoparan onto a lipid bilayer and to analyze the stability of its secondary structure once bound. nih.gov By simulating the peptide in different environments (e.g., in water versus in contact with a model membrane), researchers can observe the coil-to-helix transition and characterize the conformational ensembles in each state. nih.gov For example, simulations can track the root-mean-square deviation (RMSD) of the peptide backbone to assess its structural stability and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Furthermore, advanced simulation techniques like replica-exchange molecular dynamics (REMD) have been used to generate ensembles of low-energy structures of mastoparan peptides in implicit membrane models. nih.gov These computationally generated structures can then be refined and validated against experimental data from solid-state NMR, providing a powerful hybrid approach for determining the precise structure and orientation of the membrane-bound peptide. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural dynamics and interaction mechanisms of mastoparan peptides at an atomic level. These computational studies provide insights into the conformational changes that mastoparans, including this compound, undergo in different environments, which are crucial for their biological activities.

In aqueous solutions, mastoparans typically adopt a random coil structure. However, upon encountering a membrane-mimicking environment, such as a lipid bilayer or a hydrophobic/hydrophilic interface, they undergo a significant conformational change to form an α-helical structure. ijbs.commdpi.compnas.org This transition from an unstructured to a helical conformation is a key determinant of their antimicrobial activity. pnas.org The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, is essential for its interaction with and disruption of cell membranes. mdpi.comacs.orgnih.gov

MD simulations have been employed to study the stability of mastoparan complexes, such as when encapsulated in chitosan (B1678972) nanoconstructs. In one study, a 100-nanosecond simulation of a mastoparan-chitosan complex demonstrated the stability of their interaction, with the root mean square deviation (RMSD) reaching a plateau after 5 nanoseconds and remaining relatively constant. tandfonline.com The root mean square fluctuation (RMSF) analysis indicated minimal mobility of the mastoparan residues within the complex, suggesting a stable conformation. tandfonline.comresearchgate.net Specifically, stable hydrogen bonds were observed between chitosan and the isoleucine and lysine residues of mastoparan throughout the simulation. tandfonline.com

Furthermore, MD simulations have been used to compare the behavior of mastoparan analogs. For instance, simulations of mastoparan-R1 and mastoparan-R4 revealed greater interactions with bacteria-like membranes compared to model mammalian membranes, supporting their selective activity. nih.gov The G protein-bound conformation of mastoparan-X has also been determined using restrained molecular dynamics simulations based on NMR-derived distance constraints, revealing a predominantly amphiphilic α-helical structure. nih.gov

The stability of the mastoparan structure in different conditions has also been explored. For example, the interaction between wasp toxin-mastoparan and the SARS-CoV-2 spike protein was found to be stable during MD simulations, with minimal deviations in the ligand's RMSD (0.39-0.54 Å) and the protein's RMSD (0.026-0.34 Å). researchgate.netresearchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of Mastoparan and its Analogs

Mastoparan Variant/ComplexSimulation Environment/ConditionKey Findings
Mastoparan (general)Aqueous solution vs. membrane interfaceTransitions from random coil to α-helical structure upon membrane interaction. ijbs.commdpi.compnas.org
Mastoparan-Chitosan Complex100 ns molecular dynamics simulationStable complex formation, with RMSD plateauing after 5 ns. Stable hydrogen bonds observed. tandfonline.com
Mastoparan-R1 and Mastoparan-R4Bacteria-like vs. mammalian model membranesShowed preferential interaction with bacteria-like membranes. nih.gov
Mastoparan-XBound to Gα subunits (Gi and Go)Adopts a predominantly amphiphilic α-helical conformation. nih.gov
Wasp Toxin-MastoparanComplex with SARS-CoV-2 spike proteinStable complex with minimal RMSD fluctuations for both ligand and protein. researchgate.netresearchgate.net

Conformational Space Analysis

The analysis of the conformational space of this compound and its analogs provides a deeper understanding of their structural flexibility and the different states they can adopt, which directly relates to their biological function. Various experimental and computational techniques have been utilized to explore this conformational landscape.

Circular dichroism (CD) spectroscopy is a primary experimental method used to assess the secondary structure of peptides in different environments. For mastoparans, CD analyses consistently show a transition from a random coil conformation in aqueous solutions to a more ordered α-helical structure in membrane-mimetic environments like trifluoroethanol (TFE) solutions or in the presence of lipid micelles. ijbs.commdpi.commdpi.com For example, a mastoparan analog, [I5, R8] mastoparan, was found to be predominantly in a random coil state in water but adopted a significant α-helical conformation in 50% TFE and in the presence of sodium dodecyl sulfate (SDS) micelles. mdpi.com The degree of helicity is often correlated with the peptide's ability to disturb membranes. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy provides higher-resolution structural information. Transferred nuclear Overhauser effect spectroscopy (TRNOESY) experiments have been used to determine the G protein-bound conformation of mastoparan-X, revealing a predominantly α-helical structure. acs.orgnih.gov Similarly, NMR studies of [I5, R8] mastoparan in the presence of SDS micelles showed an α-helical structure spanning from residue Asn-2 to Lys-12. mdpi.com

Computational methods, such as the electrostatically driven Monte Carlo method, have been used to explore the conformational space of mastoparan X and its truncated analogs. These simulations have successfully predicted the amphipathic α-helical conformations that are consistent with experimental data from NMR and CD spectroscopy. nih.gov

More advanced computational techniques like the Energy Landscape Visualization Method (ELViM) have been applied to compare the conformational ensembles of mastoparan-like peptides. nih.govacs.org This method allows for the mapping of the conformational phase space, revealing differences in the structural ensembles of various analogs in both aqueous solution and during adsorption onto a lipid bilayer. nih.govacs.org Such analyses can identify discrepancies in conformational ensembles that may influence membrane affinity and adsorption kinetics. nih.govacs.org

Table 2: Conformational States of Mastoparan Analogs in Different Environments

Mastoparan AnalogEnvironmentPredominant ConformationMethod of Analysis
Mastoparan (general)Aqueous SolutionRandom CoilCircular Dichroism ijbs.commdpi.com
Mastoparan (general)Membrane-mimetic (e.g., TFE, SDS)α-HelixCircular Dichroism ijbs.commdpi.com
[I5, R8] mastoparanWaterRandom Coil (34.27%)Circular Dichroism mdpi.com
[I5, R8] mastoparan50% TFEα-Helix (101.90%)Circular Dichroism mdpi.com
[I5, R8] mastoparanSDS micellesα-Helix (Asn-2 to Lys-12)Nuclear Magnetic Resonance mdpi.com
Mastoparan-XG protein-boundα-HelixTransferred NOESY acs.orgnih.gov
Mastoparan-R1Hydrophobic/Anionic Environmentα-Helix (Leu3-Ile13)Nuclear Magnetic Resonance nih.gov
Mastoparan-R4Hydrophobic/Anionic Environmentα-Helix (Leu3-Ile14)Nuclear Magnetic Resonance nih.gov

Molecular Mechanisms of Action of Mastoparan a

G Protein-Coupled Receptor (GPCR) Mimicry and G Protein Activation

Mastoparan-A can directly activate heterotrimeric G proteins, bypassing the need for a ligand-activated GPCR. nih.govnih.gov This receptor-mimetic property is attributed to its ability to adopt an amphipathic α-helical structure within the phospholipid environment of the cell membrane, which structurally resembles the intracellular loops of an activated GPCR. nih.govwikipedia.orgacs.org This conformation allows it to interact with and activate G proteins, initiating downstream signaling cascades. nih.gov

This compound has been shown to directly stimulate the activity of several purified GTP-binding regulatory proteins (G proteins). nih.govresearchgate.net This direct interaction leads to an increase in the GTPase activity of the Gα subunit and accelerates the rate of guanine (B1146940) nucleotide binding. nih.govresearchgate.net The toxin promotes the dissociation of bound GDP from the G protein, a crucial step in the activation cycle that is normally facilitated by an agonist-bound receptor. nih.govresearchgate.net This allows GTP to bind, leading to the dissociation of the Gα subunit from the Gβγ dimer and the subsequent modulation of downstream effector proteins. aai.org Studies have demonstrated that mastoparan (B549812) exhibits a greater affinity for Gαi and Gαo subtypes compared to Gαs. ahajournals.orgspandidos-publications.com

Table 1: Effects of this compound on G Protein Activity
ParameterEffect of this compoundReference
GTPase ActivityIncreases nih.govresearchgate.net
Guanine Nucleotide Binding RateIncreases nih.govresearchgate.net
GDP DissociationPromotes nih.govresearchgate.net
G Protein Subtype AffinityHigher for Gαi/Gαo than Gαs ahajournals.orgspandidos-publications.com

Modulation of GTPase Activity and Nucleotide Exchange

Membrane Interaction and Permeabilization Mechanisms

The biological activity of this compound is also intrinsically linked to its ability to interact with and disrupt cellular membranes. mdpi.comfrontiersin.orgacs.org Its amphipathic nature allows it to readily partition into the lipid bilayer, leading to a variety of membrane-perturbing effects. mdpi.comnih.gov

This compound's interaction with lipid bilayers leads to significant perturbation and disruption. acs.orgnih.gov Upon binding to the membrane, the peptide undergoes a conformational change, adopting an α-helical structure. wikipedia.orgkoreascience.kr This insertion into the lipid core disrupts the normal packing of phospholipids (B1166683), leading to increased membrane fluidity and permeability. researchgate.netgenscript.comconicet.gov.ar Studies using model membrane systems, such as lipid monolayers and giant unilamellar vesicles (GUVs), have shown that mastoparan induces lipid-packing perturbations, which can lead to membrane lysis. researchgate.netgenscript.comconicet.gov.ar Furthermore, research on L1210 cells has demonstrated that membrane perturbation by a mastoparan analog, Mas-7, elicits a broad alteration in the lipid composition of the cells. nih.gov Molecular dynamics simulations have provided insights into the conformational ensembles of mastoparan-like peptides upon interaction with model membranes, highlighting the importance of lipid packing disruption. acs.orgacs.org

Table 2: Observed Effects of this compound on Lipid Bilayers
PhenomenonDescriptionReference
Conformational ChangeAdopts an α-helical structure upon membrane binding. wikipedia.orgkoreascience.kr
Lipid Packing DisruptionPerturbs the arrangement of phospholipids in the bilayer. researchgate.netgenscript.comconicet.gov.ar
Increased PermeabilityCauses leakage of internal contents from vesicles and cells. acs.orgmdpi.com
Lipid Composition AlterationInduces changes in the cellular lipid profile. nih.gov

A key aspect of this compound's membrane activity is its ability to form pores or channels. acs.orgnih.govmdpi.com Several models have been proposed to explain this phenomenon. One model suggests that the accumulation of mastoparan peptides on the bilayer surface leads to the formation of transient, pore-like defects that allow for the leakage of cellular contents. acs.orgnih.gov These pores are thought to be short-lived, emerging from a prepore nucleus formed by monomeric states of the bound peptide. nih.gov

Investigations into the ion channel properties of mastoparan have revealed that it can form discrete, voltage-dependent ion channels in planar lipid bilayers. royalsocietypublishing.org These channels exhibit multiple conductance levels and are weakly cation-selective. royalsocietypublishing.org NMR studies have provided a structural basis for these models, showing that mastoparan can exist in both in-plane and transmembrane orientations within the lipid bilayer, with the transmembrane alignment being conducive to pore formation. rcsb.orgcapes.gov.br The ability of mastoparan to induce nonlamellar lipid phases and facilitate lipid flip-flop between membrane leaflets further contributes to its membrane-disrupting and pore-forming capabilities. rcsb.orgcapes.gov.br

Specific Ion Interactions and Membrane Association

This compound, a cationic and amphiphilic tetradecapeptide from wasp venom, readily interacts with and perturbs cellular membranes. Its ability to form an α-helical structure upon encountering the hydrophobic environment of the lipid bilayer is crucial for its activity. nih.gov This structural transition facilitates its insertion into the membrane, leading to various downstream effects.

The interaction of mastoparan with lipid bilayers can result in the formation of ion channels. Studies have demonstrated that mastoparan can induce two types of electrical activity in planar lipid bilayers: discrete channel openings with multiple conductance levels and transient increases in bilayer conductance. royalsocietypublishing.org This suggests that mastoparan can create pores or defects in the membrane, altering its permeability to ions. acs.org

The association of mastoparan with membranes is influenced by the lipid composition. For instance, mastoparan X has been shown to orient parallel to the surface of some membranes, while adopting a perpendicular orientation in others, suggesting that specific lipid interactions can dictate its mode of action. nih.gov Furthermore, the presence of specific ions, such as phosphate (B84403) ions, has been shown to promote the association between mastoparan peptides and model cell membranes. royalsocietypublishing.org This interaction is thought to dominate over more general hydrophobic matching effects. royalsocietypublishing.org

Mastoparan's interaction with the mitochondrial membrane is of particular interest. It has been reported to induce mitochondrial permeability transition, a key event in some forms of cell death. mdpi.com This effect appears to be a result of direct interaction with the phospholipid phase of the mitochondrial membrane rather than binding to specific protein receptors or enzymes. royalsocietypublishing.orgmdpi.com

Enzymatic Pathway Modulation by this compound

This compound is a well-documented modulator of several key enzymatic pathways involved in cellular signaling, primarily through its interaction with membrane-associated enzymes.

Mastoparan peptides are known activators of phospholipase A2 (PLA2), an enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids. ahajournals.orgahajournals.orgnih.gov This activation has been observed in various cell types and is considered a significant part of mastoparan's biological activity. dtic.miloup.com The release of arachidonic acid is a critical step in the inflammatory response, as it serves as a precursor for prostaglandins (B1171923) and other inflammatory mediators. dtic.mil

The mechanism of PLA2 activation by mastoparan can be complex and may involve G-proteins. oup.combiologists.com In some systems, the activation of PLA2 by mastoparan is linked to the activation of heterotrimeric G proteins. biologists.com For example, in Chinese Hamster Ovary (CHO) cells, the effect of mastoparan on peroxisomal motility is mediated by a Gi/Go-phospholipase A2 signaling pathway. biologists.com However, in other contexts, mastoparan's stimulation of arachidonic acid release appears to be independent of G-protein involvement. frontiersin.org

Studies have shown that an antiserum generated against mastoparan can inhibit membrane-associated PLA2 activity, but not the cytosolic form of the enzyme, suggesting a specific interaction with the membrane-bound enzyme. ahajournals.orgnih.gov The activation of PLA2 by mastoparan can also be influenced by protein kinase activity, as demonstrated by the inhibition of mastoparan-induced PLA2 activation by staurosporine (B1682477) in potato tubers. oup.com

Mastoparan has been shown to activate both phospholipase C (PLC) and phospholipase D (PLD) in various cell and plant systems. frontiersin.org

Phospholipase C (PLC): Mastoparan can stimulate phosphoinositide-specific PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). capes.gov.br This activation can occur through at least two distinct mechanisms. One pathway is rapid, transient, and dependent on a pertussis toxin-sensitive G-protein, similar to the action of chemoattractant receptors. nih.gov A second pathway is slower, sustained, insensitive to pertussis toxin, and requires the presence of extracellular calcium. nih.gov The stimulatory effect of mastoparan on PLC can be dependent on the molar ratio of mastoparan to its substrate, PIP2, and can be influenced by calcium concentrations. capes.gov.br In some instances, mastoparan's ability to activate PLC is independent of G-protein activation. frontiersin.org

Phospholipase D (PLD): Mastoparan is a potent activator of PLD, an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. nih.gov This activation has been observed in a variety of cell lines, including human astrocytoma cells, mast cells, and even in plant cells. frontiersin.orgnih.govuva.nl Studies have shown that mastoparan can selectively activate the PLD2 isoform in plasma membranes, and this activation appears to be independent of G-proteins, protein kinase C, and calcium. nih.govnih.gov Mastoparan interacts synergistically with phosphatidylinositol 4,5-bisphosphate to stimulate PLD2 activity. nih.gov

Cell/Tissue TypeEnzyme ActivatedKey FindingsReferences
Rabbit Brain MembranesPhospholipase CActivated PIP2 hydrolysis; effect dependent on mastoparan:PIP2 ratio and calcium. capes.gov.br
Human Polymorphonuclear LeukocytesPhospholipase CActivated PLC via both pertussis toxin-sensitive and -insensitive pathways. nih.gov
Human Astrocytoma CellsPhospholipase DInduced phosphatidylcholine hydrolysis via PLD activation, independent of G-proteins. nih.gov
Rat Basophilic Leukemia (RBL-2H3) Mast CellsPhospholipase D2Selectively activated PLD2 in plasma membranes, independent of G-proteins, PKC, and calcium. nih.gov
Plant Cells (e.g., Carnation, Soybean)Phospholipase A2, C, DMastoparans activate various phospholipases in plant systems. frontiersin.org

The release of arachidonic acid is a key consequence of mastoparan's action on cells, primarily through the activation of phospholipase A2. dtic.mil This process has been demonstrated in various cell types, including rat peritoneal mast cells and pulmonary alveolar type 2 epithelial cells. dtic.milnih.gov

The signaling pathways leading to arachidonic acid release can be complex and may involve multiple components. In some cases, mastoparan-induced arachidonic acid release is mediated by a pertussis toxin-sensitive G-protein. researchgate.net However, in other cellular contexts, this release is completely insensitive to pertussis toxin, suggesting a G-protein-independent mechanism. nih.gov In neutrophilic HL-60 cells, mastoparan stimulates arachidonic acid release through a mechanism involving a Gi protein and phospholipase C, with a significant contribution from diacylglycerol lipase. nih.gov

Furthermore, the activation of protein kinase C (PKC) can play a role in modulating arachidonic acid release. In human monocytes, PKC activation precedes the release of arachidonic acid during phagocytosis, and direct activators of PLA2, like mastoparan, can restore phagocytosis in cells where PKC is inhibited. aai.org

Phospholipase C and D Activation Studies

Intracellular Signaling Cascade Modulation

A hallmark of mastoparan's activity is its ability to disrupt intracellular calcium ion (Ca2+) homeostasis, leading to a significant increase in cytosolic free Ca2+ concentration ([Ca2+]i). frontiersin.orgnih.govnih.gov This disruption is a critical event that triggers a cascade of downstream cellular responses. The maintenance of low intracellular Ca2+ levels is crucial for normal cell function, and its dysregulation can lead to various pathological conditions. frontiersin.orgfrontiersin.org

Mastoparan induces an elevation in [Ca2+]i through multiple mechanisms. In human polymorphonuclear leukocytes, mastoparan triggers a biphasic increase in [Ca2+]i. The initial, rapid and transient rise is dependent on a pertussis toxin-sensitive G-protein and involves the release of Ca2+ from intracellular stores. nih.gov This is followed by a slower, sustained increase that is insensitive to pertussis toxin and requires the influx of extracellular calcium. nih.gov

Cell TypeMechanism of [Ca2+]i IncreaseKey FindingsReferences
Human Polymorphonuclear LeukocytesG-protein dependent and independent pathwaysBiphasic Ca2+ increase: initial release from intracellular stores (pertussis toxin-sensitive) followed by extracellular Ca2+ influx (pertussis toxin-insensitive). nih.gov
Insulin-secreting cell lines (RINm5F, HIT)Inhibition of KATP channelsG-protein-independent inhibition of KATP channels leads to depolarization and activation of voltage-dependent Ca2+ channels. nih.gov
DinoflagellatesRelease from intracellular stores and extracellular influxMastoparan induces encystment by elevating cytosolic Ca2+ through both release from internal stores and influx from the extracellular environment. biologists.com
Rat HepatocytesIncrease in cytosolic free Ca2+Mastoparan stimulates glycogenolysis mediated by an increase in cytosolic free Ca2+, independent of cAMP increase. jst.go.jp

MAPK (p38), NF-κB, and Cytokine Signaling Modulation

This compound exerts significant modulatory effects on key intracellular signaling pathways involved in inflammation and immune responses, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which in turn regulate the production of various cytokines.

Research has demonstrated that this compound can inhibit the activation of p38 MAPK induced by lipopolysaccharide (LPS). aai.orgjci.org In human dermal microvessel endothelial cells (HMEC), pretreatment with this compound was found to completely block LPS-induced phosphorylation of p38 MAPK. researchgate.net This inhibitory effect on p38 phosphorylation and kinase activity was observed to be similar to that of the specific p38 MAPK inhibitor, SB203580. aai.orgresearchgate.net The inhibition of p38 MAPK activation by this compound has also been confirmed in human monocytes and peripheral blood mononuclear cells (PBMCs). jci.org These findings suggest that a G protein-coupled receptor sensitive to this compound may be located upstream of p38 MAPK, regulating its activation in response to LPS. researchgate.net

The NF-κB signaling pathway, a critical regulator of inflammatory gene expression, is also modulated by this compound. Studies have shown that the peptide inhibits LPS-induced NF-κB transactivation. aai.org This disruption of G protein-coupled signaling by this compound leads to a decrease in NF-κB reporter activity in both HMEC and murine macrophage cell lines. aai.org A related peptide, Mastoparan-M, was shown to inhibit the priming of the NLRP3 inflammasome by preventing the phosphorylation of key components of the NF-κB pathway, including p65, IκB-α, and IKK. nih.gov

The modulation of these signaling pathways directly impacts the production and release of cytokines. This compound has been shown to inhibit the synthesis of cytokine mRNA and the subsequent release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to LPS stimulation in endothelial cells and macrophages. aai.orgjci.org For instance, in the murine macrophage cell line RAW 264.7, this compound significantly inhibited LPS-induced TNF-α secretion. aai.org Similarly, another variant, Mastoparan-X, was found to reduce the expression of inflammatory cytokines IL-2, IL-6, and TNF-α by inhibiting the activation of p-p38 and p-p65. frontiersin.org However, the effect can be specific, as one study noted that this compound blocked LPS-stimulated IL-12p40 production but did not affect TLR4-mediated IL-6 and TNF-α expression. nih.gov

Table 1: Effect of this compound on MAPK, NF-κB, and Cytokine Signaling

Cell Type Stimulus Target Pathway/Molecule Observed Effect Reference(s)
Human Dermal Microvessel Endothelial Cells (HMEC) LPS p38 MAPK Complete inhibition of phosphorylation and kinase activity. aai.orgresearchgate.net
Human Dermal Microvessel Endothelial Cells (HMEC) LPS NF-κB Inhibition of transactivation and reporter activity. aai.org
Human Dermal Microvessel Endothelial Cells (HMEC) LPS IL-6 Inhibition of mRNA synthesis, promoter transactivation, and secretion. aai.org
Human Monocytes & PBMCs LPS p38 MAPK Reduced phosphorylation and kinase activity. jci.org
Murine Macrophages (RAW 264.7) LPS TNF-α Significant inhibition of secretion. aai.org
Murine Macrophages (RAW 264.7) LPS MyD88-dependent & independent genes Significant inhibition of steady-state gene expression. aai.org

Toll-Like Receptor (TLR) Signaling Specificity

A notable aspect of this compound's mechanism is its differential modulation of Toll-Like Receptor (TLR) signaling pathways. Research indicates that this compound preferentially targets the TLR4 signaling pathway, which is the primary receptor for LPS from Gram-negative bacteria. aai.orgaai.orgnih.gov

Studies using human endothelial cells and murine macrophages have demonstrated that this compound effectively blocks cellular activation by TLR4 agonists like LPS. aai.orgaai.org This inhibition extends to both the MyD88-dependent and MyD88-independent arms of the TLR4 signaling pathway. aai.orgnih.gov For example, this compound was found to blunt the LPS-induced kinase activity of IL-1R-associated kinase-1 (IRAK-1), a key component of the MyD88-dependent pathway. aai.orgaai.org

In stark contrast, cellular activation through TLR2, which recognizes components from Gram-positive bacteria, is largely insensitive to this compound. aai.orgnih.gov In RAW 264.7 macrophages, this compound did not significantly inhibit gene expression induced by the TLR2/1 agonist Pam3Cys. aai.org Likewise, in HMEC, activation by TLR2 agonists, TNF-α, or IL-1β was not affected by the peptide. nih.gov This specificity suggests that heterotrimeric G proteins, which are targeted by this compound, play a more critical and early role in TLR4-mediated signaling compared to TLR2-mediated signaling. aai.orgaai.org

However, it is important to consider alternative interpretations of these findings. Some research suggests that the inhibitory effects of this compound on TLR4 signaling might not solely be due to G-protein modulation. physiology.org It has been proposed that this compound can directly bind to the lipid A portion of the LPS molecule with high affinity. nih.govphysiology.org This action would neutralize LPS, effectively preventing it from activating the TLR4 receptor complex, an effect similar to that of the LPS-neutralizing agent polymyxin (B74138) B. physiology.org This potential for direct ligand interaction necessitates careful interpretation of results that use this compound as a specific inhibitor of G-protein signaling in the context of LPS stimulation. nih.govphysiology.org Further investigation using a commercial TLR/NLR screening assay indicated that mastoparan did not directly activate a panel of common TLRs or NOD-like receptors (NLRs), suggesting its action is not as a direct agonist on these innate immune receptors. duke.eduresearchgate.net

Table 2: Signaling Specificity of this compound on TLR Pathways

Receptor Pathway Agonist(s) Cell Type(s) Effect of this compound Reference(s)
TLR4 LPS, chlamydial HSP60 HMEC, Murine Macrophages Inhibition: Blocks p38 activation, NF-κB transactivation, IRAK-1 kinase activity, and cytokine secretion. aai.orgaai.orgnih.gov
TLR2 Pam3Cys, FSL-1 HMEC, Murine Macrophages No significant inhibition: TLR2-mediated gene expression and IL-6 secretion are not significantly affected. aai.org
TNF Receptor TNF-α HMEC No inhibition: Insensitive to this compound. aai.orgnih.gov
IL-1 Receptor IL-1β HMEC No inhibition: Insensitive to this compound. aai.orgnih.gov

Biological Activities and Mechanistic Research of Mastoparan a

Antimicrobial Activity Mechanisms

The antimicrobial properties of mastoparan-A and its analogs are well-documented, targeting a broad spectrum of bacteria. actascientific.com The fundamental mechanism involves the disruption of the bacterial cell membrane's integrity, leading to cell death. tandfonline.com

This compound's primary mode of antimicrobial action is the perturbation of the bacterial cell membrane. tandfonline.com Upon initial electrostatic binding, the peptide inserts itself into the lipid bilayer, a process driven by its hydrophobic residues. pnas.org This insertion leads to the formation of pores or channels, disrupting the membrane's barrier function and causing leakage of intracellular contents. acs.org Studies using model membrane systems, such as liposomes, have demonstrated that mastoparan (B549812) peptides can induce permeability, with the extent of this effect correlating with the peptide's ability to adopt a helical conformation. researchgate.net

The proposed models for mastoparan-induced membrane disruption include the "barrel-stave," "toroidal pore," and "carpet" models. tandfonline.com In the barrel-stave model, the peptides aggregate to form a pore-like structure lining the channel. In the toroidal pore model, the peptides induce the lipid monolayers to bend inward, forming a pore where the peptides are associated with the lipid head groups. The carpet model suggests that the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. researchgate.net

This compound and its analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netresearchgate.net The structural differences in the cell envelopes of these two bacterial types influence the peptide's mechanism of action.

Gram-Positive Bacteria: These bacteria possess a thick, exposed layer of peptidoglycan. This compound can directly interact with the negatively charged teichoic acids within this layer, facilitating its access to the underlying cytoplasmic membrane. Subsequent membrane disruption leads to rapid cell death.

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents an additional barrier, composed of lipopolysaccharide (LPS). The cationic nature of this compound allows it to interact with the negatively charged LPS, leading to the permeabilization of the outer membrane. pnas.org This allows the peptide to reach the inner cytoplasmic membrane, where it exerts its lytic effects, leading to cell death. mdpi.comnanoworld.comnih.govresearchgate.net

Research on mastoparan-AF, an analog, against multi-antibiotic resistant Escherichia coli O157:H7 revealed various membrane disruption patterns, including the formation of abnormal dents, large perforations, vesicle budding, and membrane corrugation. mdpi.comnih.gov This highlights the multifaceted nature of mastoparan's interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Mastoparan Analogs Against Various Bacteria This table is interactive. You can sort and filter the data.

Peptide Bacteria MIC (μg/mL) MBC (μg/mL)
Mastoparan-AF E. coli O157:H7 16-32 16-32
Mastoparan-AF Diarrheagenic E. coli 4-8 4-8
Mast-Cs NC A. baumannii 2-4 Not specified
Mastoparan A. baumannii 8-16 Not specified
[I⁵, R⁸] MP S. aureus Not specified Not specified
MpVT1 E. coli DH5α <50 Not specified
MpVT3 E. coli 0157:H7 100 Not specified

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from multiple studies. mdpi.comtandfonline.comresearchgate.netmdpi.comnih.gov

Bacterial Membrane Disruption Studies

Anticancer Activity Mechanisms in Pre-clinical Models

This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity against various cancer cell lines, including leukemia, myeloma, and breast cancer. researchgate.netnih.govnih.gov Its anticancer mechanisms are multifaceted, involving both direct membrane disruption and the induction of programmed cell death pathways.

Similar to its antimicrobial action, this compound can directly lyse cancer cells by disrupting their plasma membranes. researchgate.netnih.govnih.gov Cancer cell membranes often have a higher negative surface charge compared to normal cells, which promotes the selective binding of the cationic this compound. researchgate.net The subsequent membrane permeabilization leads to rapid cell death. Studies have shown that the amidated form of mastoparan (mastoparan-NH2) is significantly more potent in its lytic activity compared to its non-amidated counterpart (mastoparan-COOH). nih.govnottingham.ac.uk This direct lytic mechanism is particularly advantageous as it can be effective against both rapidly dividing and slow-growing cancer cells, as well as those resistant to conventional chemotherapy. nih.gov

Beyond direct lysis, this compound can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. mdpi.comresearchgate.netnih.gov This mechanism involves the peptide targeting the mitochondria within the cancer cell. This compound can induce mitochondrial membrane permeabilization, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. researchgate.netfrontiersin.orgoup.com

The release of cytochrome c triggers a cascade of events, including the activation of caspases, which are key executioner proteins in the apoptotic process. researchgate.netfrontiersin.org Specifically, the activation of caspase-9 and caspase-3 has been observed following mastoparan treatment in melanoma cells. researchgate.netfrontiersin.org Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members like Bax and Bim while downregulating anti-apoptotic proteins such as Bcl-XL. frontiersin.org

The induction of apoptosis by this compound is also linked to the generation of reactive oxygen species (ROS). researchgate.netfrontiersin.org The disruption of mitochondrial function by the peptide can lead to an increase in ROS production. researchgate.net Elevated levels of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death. mdpi.com This oxidative stress can also potentiate the mitochondrial-mediated apoptotic pathway. oup.com

Following the activation of apoptotic pathways, DNA degradation is a hallmark event. This compound treatment has been shown to cause DNA fragmentation in cancer cells, a characteristic feature of apoptosis. nih.govfrontiersin.org This degradation is a consequence of the activation of endonucleases downstream of the caspase cascade.

Table 2: Anticancer Activity of this compound in Pre-clinical Models This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC50 (μM) Mechanism of Action
Leukemia cells Leukemia ~8-9.2 Lytic
Myeloma cells Myeloma ~11 Lytic
Breast cancer cells Breast Cancer ~20-24 Lytic
Jurkat T-ALL cells T-cell Leukemia 9.1 Lytic
MDA-MB-231 Breast Cancer 22 Lytic
B16F10-Nex2 Melanoma Not specified Mitochondrial Apoptosis, ROS Generation, DNA Fragmentation
Jurkat cells T-cell Leukemia 77 Mitochondrial Apoptosis
MCF-7 Breast Cancer 432 Mitochondrial Apoptosis

IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies. researchgate.netnih.govnih.govfrontiersin.org

Synergistic Mechanistic Interactions with Chemotherapeutic Agents (in vitro)

This compound, a peptide toxin derived from wasp venom, has demonstrated the ability to work in concert with various chemotherapeutic agents, enhancing their anticancer effects in laboratory settings. nih.govscialert.netnottingham.ac.ukimrpress.com This synergistic relationship is largely attributed to this compound's capacity to permeabilize cancer cell membranes, a mechanism that facilitates the entry of conventional drugs. nih.govscialert.net This is particularly relevant in overcoming multidrug resistance (MDR), a common challenge in cancer therapy where cancer cells expel therapeutic agents using efflux pumps. nih.gov

Research has shown that this compound can augment the cytotoxic effects of drugs like etoposide (B1684455) and gemcitabine (B846). nih.govresearchgate.net In studies involving Jurkat T-ALL cells, this compound was found to enhance the cell-killing activity of etoposide. nih.gov It has also been observed to have synergistic effects with gemcitabine in a mouse model of mammary carcinoma. nih.govscialert.netnottingham.ac.ukimrpress.comresearchgate.net The peptide's ability to disrupt the cell membrane is a key factor in its synergy with these drugs. nih.gov Furthermore, this compound has been shown to be effective against paclitaxel-resistant breast cancer cells, suggesting its potential in treating drug-resistant tumors. scialert.netresearchgate.net

Table 1: In Vitro Synergistic Interactions of this compound with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineObserved Synergistic EffectPutative Mechanism
EtoposideJurkat T-ALL cellsEnhanced cytotoxicity. nih.govresearchgate.netIncreased drug uptake due to membrane permeabilization. nih.gov
GemcitabineMammary carcinoma (in vivo model)Delayed tumor growth. nih.govscialert.netnottingham.ac.ukimrpress.comresearchgate.netMembrane disruption and potential immunomodulatory effects. nih.govscialert.net
PaclitaxelPaclitaxel-resistant MCF7-TX400 breast cancer cellsOvercoming drug resistance. scialert.netresearchgate.netDirect interaction with the cell membrane. scialert.net
DoxorubicinNot specifiedFacilitated drug uptake. researchgate.netIncreased membrane permeability. researchgate.net
CisplatinNot specifiedAdditive and/or weakly synergistic effect. imrpress.comEnhanced drug access to intracellular targets. imrpress.com

Neurobiological and Secretory Process Modulation

This compound exerts significant influence over various neurobiological and secretory functions, primarily through its interaction with G-proteins and subsequent activation of intracellular signaling pathways. frontiersin.orgwikipedia.orgmdpi.comresearchgate.net

This compound is known to stimulate the release of neurotransmitters such as serotonin (B10506) and catecholamines from platelets and chromaffin cells, respectively. wikipedia.orgmdpi.com This action is mediated by its ability to activate G-proteins, which in turn stimulates the production of inositol (B14025) trisphosphate (IP3). wikipedia.org The increase in IP3 leads to a rise in intracellular calcium levels, a critical step in triggering the exocytosis of neurotransmitter-containing vesicles. wikipedia.org

Studies on bovine adrenal chromaffin cells have shown that this compound can induce the release of catecholamines, although this effect was found to be independent of extracellular calcium and was associated with cell lysis at the concentrations tested. nih.gov Other research suggests that fragments of Mastoparan can inhibit catecholamine release induced by nicotinic stimulation by blocking nicotinic acetylcholine (B1216132) receptors. nih.gov Furthermore, Mastoparan-L, a variant of mastoparan, has been shown to be a stimulator of monoamine exocytosis and has demonstrated anxiolytic-like effects in mice, a process involving serotonergic pathways. nih.gov

The secretagogue properties of this compound extend to the endocrine system, where it has been shown to stimulate the release of hormones from the anterior pituitary gland. wikipedia.orgmdpi.commedchemexpress.comnih.govgenscript.com Specifically, this compound induces the dose-dependent and calcium-dependent release of prolactin from cultured rat anterior pituitary cells. medchemexpress.comnih.govgenscript.com The mechanism involves the activation of Gq/11 proteins and the subsequent stimulation of the phospholipase C pathway, leading to an increase in intracellular calcium. oup.comnih.gov

This compound also stimulates the secretion of adrenocorticotropic hormone (ACTH) from AtT-20 pituitary tumor cells. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua This stimulation occurs in a concentration-dependent manner and appears to be mediated by the direct activation of a G-protein, termed GE, even in the absence of calcium ions. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua

A defining characteristic of this compound is its potent ability to induce degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. frontiersin.orgwikipedia.orgmdpi.comcanada.ca This process is initiated by the interaction of this compound with G-proteins, particularly the Gαi subtype, on the mast cell membrane. researchgate.netcanada.ca The activation of these G-proteins stimulates the Gαq/PLCγ1/IP3/Ca2+ flux signaling pathway, resulting in an increase in intracellular calcium and subsequent degranulation. mdpi.com It has been proposed that Mastoparan-L activates mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2). mdpi.comuniprot.org

Hormone Secretion Studies (e.g., Prolactin, Adrenocorticotropic Hormone)

Effects on Plant Cell Signaling Pathways

This compound's biological activities are not confined to animal cells; it also influences signaling pathways within plant cells. frontiersin.org

A key effect of this compound in plant cells is the induction of a rapid increase in cytosolic free calcium concentration ([Ca2+]cyt). frontiersin.orgunc.edunih.govnih.govoup.com This elevation in intracellular calcium is a crucial early event in the activation of plant defense responses. unc.edu For example, in tobacco suspension-cultured cells, this compound triggers an influx of extracellular calcium, which is essential for the activation of mitogen-activated protein kinases (MAPKs) involved in defense signaling. unc.edu

In Medicago truncatula root hair cells, this compound activates oscillations in cytosolic calcium that are similar to those induced by Nod factors during symbiotic interactions. nih.govoup.com This suggests a role for this compound in activating calcium-dependent signaling pathways in plants. nih.govoup.com The mechanism is thought to involve the activation of plasma membrane calcium channels, and potentially the modulation of phospholipase C and D activity. nih.govoup.com Studies have also shown that this compound can remodel the F-actin cytoskeleton in maize root apex cells, an effect linked to its ability to induce the redistribution of profilin, a protein involved in phosphoinositide-based signaling. oup.com

Table 2: Effects of this compound on Secretory and Signaling Processes

ProcessCell/System TypeKey EffectPrimary Mechanism
Neurotransmitter ReleasePlatelets, Chromaffin cellsStimulation of serotonin and catecholamine release. wikipedia.orgmdpi.comG-protein activation, leading to increased intracellular Ca2+. wikipedia.org
Hormone SecretionRat anterior pituitary cells, AtT-20 cellsInduction of prolactin and ACTH release. wikipedia.orgmdpi.commedchemexpress.comnih.govgenscript.comnih.govnih.govresearchgate.netdntb.gov.uadntb.gov.uaActivation of G-proteins (Gq/11, GE) and phospholipase C pathway. oup.comnih.govnih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua
Mast Cell DegranulationMast cellsRelease of histamine and other inflammatory mediators. frontiersin.orgwikipedia.orgmdpi.comcanada.caActivation of G-proteins (Gαi) and the Gαq/PLCγ1/IP3/Ca2+ pathway. researchgate.netcanada.camdpi.com
Plant Cell SignalingTobacco suspension-cultured cells, Medicago truncatula root hair cellsIncrease in cytosolic free calcium. unc.edunih.govnih.govoup.comActivation of plasma membrane calcium channels and modulation of phospholipases. unc.edunih.govoup.com

Phospholipase Activation in Plant Systems

This compound is a potent activator of various phospholipases in plant systems, playing a crucial role in signal transduction pathways. Research has demonstrated its ability to stimulate Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD), leading to the production of important second messengers. unc.edunih.govbiosyn.com This activation is a key part of the plant's response to certain stimuli, linking external signals to internal cellular changes. unc.edubiosyn.com The peptide has been widely used as a tool to investigate G protein-regulated processes in plants, including the activation of these critical enzyme families. unc.edubiosyn.com

Phospholipase A2 (PLA2) Activation

Mastoparan has been shown to strongly activate plant phospholipase A2 (PLA2). nih.gov This enzyme hydrolyzes the sn-2 fatty acyl bond of phospholipids (B1166683), producing free fatty acids and lysophospholipids. oup.com Studies in potato tubers (Solanum tuberosum) found that mastoparan could stimulate PLA2 activity. oup.com In healthy tubers, this activation was observed in the soluble fraction but not the microsomal fraction. oup.com However, in tubers pre-treated with a fungal elicitor (hyphal wall components), mastoparan stimulated PLA2 activity in both fractions. oup.com

Further investigation into the mechanism in potato tubers suggested that the activation of PLA2 by mastoparan is not direct but is mediated by other signaling components. oup.com The use of neomycin, a PLC inhibitor, and staurosporine (B1682477), a protein kinase inhibitor, was found to inhibit the mastoparan-induced activation of PLA2. oup.com This indicates that mastoparan likely activates a signaling cascade involving PLC and protein phosphorylation, which in turn leads to the activation of PLA2. oup.com The activation of PLA2 by mastoparan has also been linked to the signal cascade triggered by the plant hormone auxin. nih.gov Although mastoparan itself only weakly promotes growth, its strong activation of PLA2 has been used to demonstrate the enzyme's participation in auxin action. nih.gov

Table 1: Research Findings on this compound and PLA2 Activation in Plant Systems

Plant System Key Findings Reference(s)
Potato (Solanum tuberosum) Tubers Mastoparan activated PLA2 in the soluble fraction of healthy tubers and in both soluble and microsomal fractions of elicitor-treated tubers. oup.com
Potato (Solanum tuberosum) Tubers PLA2 activation by mastoparan was inhibited by a PLC inhibitor (neomycin) and a protein kinase inhibitor (staurosporine), suggesting a pathway involving PLC and protein phosphorylation. oup.com

Phospholipase C (PLC) Activation

Mastoparan treatment in various plant cells leads to the activation of phospholipase C (PLC). unc.edubiosyn.com This enzyme hydrolyzes phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). annualreviews.orgkoreascience.kr A significant and rapid increase in IP3 turnover is a reported short-term response to mastoparan treatment in plants. unc.edubiosyn.com

One of the most convincing demonstrations of PLC activation by mastoparan comes from studies on the green alga Chlamydomonas. annualreviews.org In these cells, mastoparan treatment resulted in the rapid metabolism of 50-70% of the cellular PIP and PIP2 within 30 seconds, which was accompanied by a dramatic increase in IP3 levels. annualreviews.org In soybean cell cultures, mastoparan was found to trigger a transient rise in IP3, which preceded the production of H₂O₂ in the oxidative burst. koreascience.kr Similarly, mastoparan and its active analog, Mas-7, activated the plasma membrane PIP/PIP2-PLC in carrot cells. oup.com As mentioned previously, research in potato tubers suggests that this PLC activation can be an upstream event in a cascade that leads to the stimulation of PLA2. oup.com

Table 2: Research Findings on this compound and PLC Activation in Plant Systems

Plant System/Organism Key Findings Reference(s)
Chlamydomonas Mastoparan caused a rapid and significant breakdown of PIP and PIP2, with a corresponding dramatic increase in IP3. annualreviews.org
Soybean (Glycine max) Cells Mastoparan triggered a transient increase in IP3, preceding the oxidative burst. koreascience.kr
Carrot (Daucus carota) Cells Mastoparan and its active analog Mas-7 activated the plasma membrane PIP/PIP2-PLC. oup.com

Phospholipase D (PLD) Activation

Mastoparan is recognized as one of the most potent in vivo activators of phospholipase D (PLD) in plant cells. core.ac.uk PLD hydrolyzes structural phospholipids like phosphatidylcholine to produce phosphatidic acid (PA), a key signaling molecule. core.ac.uk Evidence for mastoparan-induced PLD activation has been found across a diverse range of plant and algal systems, including the green alga Chlamydomonas eugametos, carnation flower petals, tomato suspension cells, and tobacco BY-2 cells. core.ac.uknih.govuva.nl

A specific in vivo assay was developed to measure PLD activity by tracking the formation of phosphatidylbutanol (PtdBut) in the presence of n-butanol, a reporter alcohol. nih.govuva.nl Using this method, studies showed that mastoparan treatment increased the production of PtdBut in a dose-dependent manner in Chlamydomonas eugametos and carnation petals, providing direct evidence of PLD activation. nih.govuva.nl In the oomycete Phytophthora infestans, mastoparan was also shown to stimulate PLD, leading to an increase in phosphatidic acid levels. researchgate.netresearchgate.net

The activation of PLD by mastoparan has been linked to significant cellular events. In tobacco BY-2 cells, mastoparan treatment induced both PLD activation and the reorganization of microtubules within the same timeframe. core.ac.ukresearchgate.net Further experiments suggested that PLD activation is the trigger for microtubular reorganization, not a result of it. core.ac.ukresearchgate.net In Medicago truncatula root hairs, PLD activity appears to be required for mastoparan-induced calcium spiking. oup.com

Table 3: Research Findings on this compound and PLD Activation in Plant Systems

Plant System/Organism Key Findings Reference(s)
Chlamydomonas eugametos Mastoparan stimulated PLD activity, measured by the formation of phosphatidylbutanol (PtdBut). nih.govuva.nl
Carnation (Dianthus caryophyllus) Petals Mastoparan activated PLD, demonstrating its effect in higher plants. nih.govuva.nl
Tobacco (Nicotiana tabacum) BY-2 Cells Mastoparan induced both PLD activation and microtubule reorganization within the same time frame. core.ac.ukresearchgate.net
Phytophthora infestans Mastoparan stimulates PLD, increasing levels of phosphatidic acid (PA). researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Peptide Engineering of Mastoparan a

Influence of Amino Acid Sequence on Biological Activities

The amino acid sequence is the primary determinant of a mastoparan's physicochemical properties and subsequent biological function. qeios.com Even minor substitutions or alterations in the sequence can significantly impact its activity. qeios.comasm.org

Modifying the amino acid composition of mastoparan (B549812) is a common strategy to fine-tune its activity. asm.org Substitutions can alter hydrophobicity, charge, helical propensity, and amphipathicity, thereby affecting antimicrobial potency and cytotoxicity.

Alanine (B10760859) (Ala): Alanine scanning, where individual amino acids are replaced by Ala, is a standard technique to identify critical residues. In a study of the peptide anoplin, an Ala-scan revealed that several hydrophobic residues were critical for its antibacterial activity. frontiersin.org For mastoparan-X (MPX), substituting residues at positions 1 and 14 with Ala resulted in decreased bactericidal potency but also higher target selectivity (reduced hemolytic activity). plos.orgresearchgate.net Replacing a positively charged Lysine (B10760008) (Lys) with a non-polar Ala in an analog of mastoparan from Vespa tropica (MpVT) reduced the net positive charge from +3 to +2. nih.gov

Lysine (Lys): As a key cationic residue, Lysine plays a vital role in the initial electrostatic interaction with negatively charged bacterial membranes. nih.govmdpi.com Increasing the number of Lys residues can enhance antimicrobial activity. nih.gov Replacing the hydrophobic residue alanine with the cationic residue lysine in mastoparan C was shown to reduce the peptide's tendency to self-assemble, which can otherwise hinder its interaction with cell membranes. nih.gov This strategy of expanding the cationic surface can lead to potent and selective antimicrobial peptides (AMPs). nih.gov

Tryptophan (Trp): The substitution of residues with Tryptophan (Trp) often enhances the antimicrobial activity of peptides. cambridge.org In a study of mastoparan B, the sequence contained a Trp residue at position 9. nih.gov The presence of Trp can be crucial for the membrane-disrupting activity of many antimicrobial peptides. cambridge.org

Phenylalanine (Phe): The substitution of Phenylalanine (Phe) can have varied effects. In one study, replacing a Phe residue in an MpVT analog resulted in higher antibacterial activity without an increase in toxicity. mdpi.comresearchgate.netnih.gov Conversely, replacing Trp residues with Phe in other antimicrobial peptides has been shown to retain antimicrobial activity while significantly reducing hemolytic properties. cambridge.org

Original PeptideSubstitutionKey FindingReference
Mastoparan-X (MPX)Ala at position 1 or 14Decreased bactericidal potency, but increased target selectivity (lower hemolysis). plos.orgresearchgate.net
Mastoparan C (MPC)Ala to LysReduced self-assembly; one analog showed higher anticancer and comparable antimicrobial activity with lower hemolysis. nih.gov
Mastoparan (MpVT)Phe substitutionHigher antibacterial activity without increased toxicity. mdpi.comresearchgate.net
Mastoparan (MpVT)Lys to AlaReduced the net positive charge of the peptide. nih.gov

The length of the mastoparan peptide chain is critical for its biological function. Truncation, or the removal of amino acids from either the N- or C-terminus, generally leads to a reduction or loss of activity.

Studies have shown that deleting the first three C-terminal residues from an MpVT analog led to decreased antibacterial and hemolytic activity. mdpi.comresearchgate.netnih.gov This decrease in biological function was attributed to a reduction in the length of the α-helix. mdpi.comresearchgate.net Similarly, removing the first three amino acids from the N-terminus of eumenine mastoparan-AF rendered the peptide inactive. researchgate.net Research on other peptides, like anoplin, also indicates that the full length of the peptide is necessary for optimal antibacterial activity. frontiersin.org A gradual truncation of the peptide chain from the N-terminus of an MpVT analog resulted in a steep decline in antimicrobial activity. nih.gov

Residue Substitutions and Their Functional Impact (e.g., Ala, Lys, Trp, Phe)

Role of C-Terminal Amidation in Activity and Mechanism

A common feature of mastoparans and many other bioactive peptides is the amidation of the C-terminal amino acid. scienceopen.comnih.govmdpi.com This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the peptide's structure and function. mdpi.combiorxiv.org

C-terminal amidation enhances biological activity by:

Stabilizing the α-helical structure: The amide group can form an extra hydrogen bond, which helps to stabilize the α-helical conformation, particularly in membrane-mimicking environments. scienceopen.commdpi.comacs.org NMR analysis has confirmed that the C-terminal amide contributes to this stabilization. scienceopen.com

Increasing membrane interaction and activity: Amidated mastoparan peptides show enhanced antimicrobial and hemolytic activity compared to their non-amidated (free-carboxyl) counterparts. scienceopen.commdpi.commdpi.com The deamidation of eumenine mastoparan-AF significantly reduced its ability to permeate liposomes and its antibiotic effect. researchgate.net This is partly because the amidation neutralizes the negative charge of the carboxyl group, which can facilitate deeper penetration into the lipid bilayer. biorxiv.org A free carboxyl C-terminus may lead to increased hydrogen bonding with lipid head groups, keeping the peptide at the water-lipid interface rather than allowing it to penetrate the core. biorxiv.org

The loss of the C-terminal amide can lead to significant changes in the peptide's structural dynamics, resulting in a less rigid structure and reduced ability to perturb the cell membrane. acs.org

Impact of Hydrophobicity and Charge Distribution on Membrane Interaction and Activity

Hydrophobicity: A certain level of hydrophobicity is essential for the peptide to partition into the hydrophobic core of the cell membrane, leading to destabilization and lysis. mdpi.com The hemolytic activity of mastoparan, for instance, is positively correlated with its mean hydrophobicity. mdpi.comnih.govmdpi.com The spatial arrangement of specific hydrophobic residues on the non-polar face of the α-helix is considered crucial for these interactions. mdpi.comnih.gov However, excessive hydrophobicity can lead to increased toxicity toward host cells, such as red blood cells. plos.org Modulating hydrophobicity by substituting amino acids is a key strategy in designing analogs with improved selectivity. plos.orgresearchgate.net

Charge Distribution: The net positive charge, primarily conferred by lysine residues, is essential for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.govmdpi.com The distribution of these charges along the peptide chain is as important as the net charge itself. nih.govnih.gov An optimal arrangement of cationic residues on the hydrophilic face of the helix facilitates selective binding to microbial membranes over the zwitterionic membranes of mammalian cells. nih.gov Increasing the net charge by substituting neutral amino acids with lysine can reduce the peptide's tendency to form inactive self-aggregates in solution and can enhance antimicrobial potency. nih.gov

The interplay between hydrophobicity and charge distribution defines the peptide's amphipathicity, which is fundamental to its lytic mechanism. plos.orgmdpi.com

Rational Design and Synthesis of Mastoparan-A Analogs

Rational design involves making targeted modifications to a peptide's sequence to enhance desired properties while minimizing undesirable ones, such as toxicity. x-mol.netnih.gov For mastoparans, this often involves creating chimeric peptides or altering the sequence to optimize the structure-activity relationship. x-mol.netnih.gov

A key strategy in the rational design of mastoparan analogs is the optimization of the number and placement of lysine residues to maximize antibacterial activity and minimize hemolytic and mast cell degranulating effects. nih.gov

Research involving the synthesis of ten mastoparan analogs with zero to six lysine residues revealed specific structural requirements for different biological activities: nih.gov

Mast Cell Degranulation: This activity was optimized when one or two lysine residues were present at positions 8 and/or 9. nih.gov

Hemolytic Activity: The potency of hemolysis was strongly correlated with the number of amino acid residues from the C-terminus that could be continuously embedded within a zwitterionic membrane model. nih.gov

Antibiotic Activity: To achieve high antibiotic activity, analogs needed a more extensive hydrophilic surface, requiring four to six lysine residues positioned between positions 4 and 11 of the peptide chain. nih.gov

The optimal design for a highly active antimicrobial peptide with greatly reduced hemolytic and mast cell degranulating activities involved placing lysine residues at positions 4, 5, 7, 8, 9, and 11, with the remaining positions occupied by hydrophobic residues and the C-terminus amidated. nih.gov This strategic placement enhances the peptide's hydrophilic surface, which is directly linked to its antibiotic potency. nih.gov

Biological ActivityOptimal Lysine ConfigurationReference
Mast Cell Degranulation1-2 Lys residues at positions 8 and/or 9. nih.gov
Antibacterial Activity4-6 Lys residues between positions 4 and 11. nih.gov
Highly Active & Selective AMPLys residues at positions 4, 5, 7, 8, 9, and 11. nih.gov

Development of Chimeric Mastoparan Peptides

The engineering of chimeric peptides represents a sophisticated strategy to augment the therapeutic potential of this compound (MP-A). This approach involves the fusion of mastoparan, or its active fragments, with other biologically active peptides to create hybrid molecules with novel or enhanced properties. The goal is often to combine the membrane-translocating ability of mastoparan with the specific functions of other peptides, such as receptor binding, antimicrobial activity, or cell targeting. nih.govportlandpress.comeurekaselect.com

One of the most prominent applications of this strategy is the development of cell-penetrating peptides (CPPs). actascientific.comacs.org Mastoparans are effective at crossing biological membranes, a property that can be harnessed to deliver other molecules into cells. actascientific.comnih.gov By creating chimeras, researchers aim to improve efficacy, enhance stability, and introduce new functionalities not present in the parent molecules. nih.goveurekaselect.com

Chimeras with Galanin and its Fragments

A notable group of mastoparan chimeras involves the neuropeptide galanin. nih.govactascientific.com Galanin is a peptide hormone involved in various physiological processes, and its fusion with mastoparan has led to the creation of potent CPPs. portlandpress.comactascientific.com

Transportan (B13913244) : This well-known chimeric peptide was created by linking the first 12 amino acids of the N-terminal fragment of galanin to the full sequence of mastoparan via a lysine residue. nih.govactascientific.com The resulting 27-residue peptide, known as Transportan, is highly effective at penetrating cell membranes and can facilitate the intracellular delivery of various cargo molecules. actascientific.commdpi.com

Transportan 10 (TP10) : A truncated analog of Transportan, TP10, was also developed. nih.gov It has significantly lower cytotoxicity compared to mastoparan while retaining significant antimicrobial activity and cell-penetrating capabilities. nih.gov

Galparan (Galp) : Another chimera, Galparan, consists of the galanin fragment (1-13) attached to the N-terminus of mastoparan. nih.govportlandpress.com Studies on chimeras like Galparan have shown that these hybrid peptides can exhibit biological activities distinct from their parent components, including differential modulation of GTPase activity and altered binding affinities for G protein-coupled receptors (GPCRs). eurekaselect.com

These galanin-mastoparan hybrids have been instrumental as drug delivery systems, particularly for neuroactive compounds intended to cross the blood-brain barrier. actascientific.com

Chimeras with RNA III Inhibiting Peptide (RIP)

To enhance the antibacterial specificity and efficacy of mastoparan, chimeras with RNA III inhibiting peptide (RIP) have been designed. nih.govnih.gov RIP is a heptapeptide (B1575542) that can interfere with bacterial quorum sensing in Staphylococcus aureus. nih.gov

Research has demonstrated that fusing mastoparan with RIP, in either orientation (MP-RIP or RIP-MP), results in analogs with interesting properties. nih.govnih.gov These chimeras exhibited relatively high antibacterial activity against S. aureus when compared to other mastoparan analogs. nih.govx-mol.net The combination of mastoparan's membrane activity with RIP's specific inhibitory function creates a targeted antimicrobial agent. nih.gov

Table 1: Examples of Chimeric Mastoparan Peptides

Chimeric PeptideCompositionPrimary Enhanced Property/Function
Transportan Galanin(1-12) + Lysine + MastoparanCell-Penetrating Peptide (CPP) for drug delivery nih.govactascientific.commdpi.com
Transportan 10 (TP10) Truncated Galanin + MastoparanCell-Penetrating Peptide with lower cytotoxicity nih.gov
Galparan (Galp) Galanin(1-13) + MastoparanModulates GPCR and GTPase activity nih.govportlandpress.comeurekaselect.com
MP-RIP Mastoparan + RNA III Inhibiting Peptide (RIP)Enhanced antibacterial activity against S. aureus nih.govnih.gov
RIP-MP RNA III Inhibiting Peptide (RIP) + MastoparanEnhanced antibacterial activity against S. aureus nih.govnih.gov
NCR247C-Mastoparan Chimera NCR247C + Truncated MastoparanPotent, broad-spectrum bactericidal activity frontiersin.orgfrontiersin.org
Mitoparan-RGD Chimera Mitoparan + RGD sequenceTargeted pro-apoptotic activity in cancer cells researchgate.net

Chimeras with Other Bioactive Peptides

The versatility of the chimeric approach is further demonstrated by combining mastoparan with peptides from different biological origins.

NCR247-Mastoparan Chimeras : In one study, a truncated mastoparan sequence (KALAALAKKIL) was fused to the C-terminal half of NCR247, a symbiotic peptide from Medicago truncatula. frontiersin.org The resulting chimeric peptides showed a significant increase in bactericidal activity and a broader antimicrobial spectrum, affecting various pathogenic bacteria. frontiersin.orgfrontiersin.org Notably, these chimeras displayed rapid killing action with no hemolytic activity or cytotoxicity on human cells, making them promising candidates for clinical use. frontiersin.org

Mitoparan-Targeting Moiety Chimeras : Peptide engineering has also been used to direct the cytotoxic effects of mastoparan analogs toward specific cell types. Mitoparan, a potent pro-apoptotic analog of mastoparan, was N-terminally acylated to facilitate the attachment of target-specific motifs. researchgate.net Chimeras were created incorporating an integrin-specific RGD (Arginine-Glycine-Aspartic acid) sequence. researchgate.net These engineered peptides demonstrated enhanced cytotoxic potencies, suggesting that the cell-penetrant and mitochondriotoxic properties of mastoparan analogs can be effectively targeted. researchgate.net

The development of chimeric peptides has proven to be a highly effective strategy in the structure-activity relationship studies of this compound. By combining its membrane-active properties with the specific functionalities of other peptides, researchers have successfully created novel molecules with enhanced antimicrobial efficacy, improved cell penetration for drug delivery, and targeted cytotoxicity for potential anticancer applications. nih.govfrontiersin.orgresearchgate.net

Table 2: Antimicrobial Activity of Selected Chimeric Mastoparan Peptides

PeptideTarget OrganismMinimal Inhibitory Concentration (MIC) / Minimal Bactericidal Concentration (MBC) (µM)
Mastoparan (MP) S. aureus>100 nih.gov
MP-RIP S. aureus16 nih.gov
RIP-MP S. aureus32 nih.gov
NCR247C S. aureus>50 frontiersin.org
X1-NCR247C-Mastoparan Chimera (Peptide G) S. aureus3.1 frontiersin.org
X1-NCR247C-Mastoparan Chimera (Peptide G) E. coli3.1 frontiersin.org
X1-NCR247C-Mastoparan Chimera (Peptide G) P. aeruginosa3.1 frontiersin.org

Advanced Research Methodologies in Mastoparan a Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying mastoparan-A at an atomic level. A variety of NMR techniques have been employed to determine its structure in different environments and to characterize its interaction with model membranes.

A combination of proton (¹H), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) NMR techniques provides a comprehensive picture of this compound's structure and its interactions.

¹H-NMR for 3D Structure: The three-dimensional structure of mastoparan (B549812) has been determined using ¹H-NMR spectroscopy in membrane-mimicking environments such as detergent micelles (e.g., perdeuterated sodium dodecyl sulfate (B86663), SDS-d25). nih.govcapes.gov.br Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to measure distances between protons, and this data, combined with distance geometry calculations, has revealed that this compound adopts a straight, amphiphilic α-helical conformation. nih.govcapes.gov.br The chemical shifts of the amide protons in this state show a characteristic periodicity of 3-4 residues, which is indicative of a helical structure. nih.govcapes.gov.br Studies on mastoparan-X, a related peptide, have also utilized ¹H-NMR in bicelles to determine its structure. drorlist.com

²H-NMR for Membrane Interaction: Solid-state ²H-NMR is used to describe the binding of this compound to lipid bilayers. nih.govcapes.gov.br In these experiments, lipids with deuterated headgroups (e.g., DMPC-d4) are used. By measuring the deuterium quadrupole splittings, researchers can differentiate between the structural response of the lipid headgroup to electrostatic interactions and the dynamic effects induced by the peptide. nih.gov This technique has shown that this compound binding can lead to a partial phase separation in lipid mixtures. nih.govcapes.gov.br

¹⁵N-NMR for Orientation and Dynamics: By specifically labeling the peptide with ¹⁵N at a particular amino acid residue (e.g., Alanine (B10760859) at position 10), ¹⁵N-NMR can be used to investigate the peptide's insertion and orientation within the lipid bilayer. nih.govcapes.gov.br Two-dimensional ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) spectra are particularly useful for comparing the structural differences of the peptide in aqueous versus membrane-like environments, as each amide site provides a distinct signal that is sensitive to its local environment. nih.gov

Solid-state NMR (ssNMR) is uniquely suited for studying the structure of peptides when they are bound to large structures like lipid bilayers, a state that is difficult to analyze with conventional solution NMR.

Multidimensional ssNMR has been instrumental in determining the high-resolution structure of mastoparan-X when it is tightly bound to anionic phospholipid bilayers. nih.govcore.ac.uk In these studies, uniformly ¹³C and ¹⁵N-labeled mastoparan-X was used, allowing for the complete assignment of its NMR signals through various correlation experiments. nih.gov Techniques such as Rotational Resonance and REDOR were employed to precisely measure inter-atomic distances between backbone nuclei. nih.gov

The structural analysis, based on numerous dihedral angle and distance restraints, confirmed that mastoparan-X forms an amphiphilic α-helix for residues 3 through 14 while the second residue adopts an extended conformation when bound to the bilayer. nih.govcore.ac.uk Critically, ssNMR studies using macroscopically oriented samples have identified two distinct orientational states for the mastoparan helix within the membrane: a majority population (~90%) aligned in-plane with the membrane surface and a minority population (~10%) in a transmembrane alignment. nih.govcapes.gov.br This dual orientation may be linked to its biological functions, such as pore formation. nih.govcapes.gov.br

NMR TechniqueApplication in this compound StudiesKey Findings
¹H-NMR (Solution) Determination of 3D structure in membrane mimetics (micelles).This compound forms a straight, amphiphilic α-helix. nih.govcapes.gov.br
²H-NMR (Solid-State) Characterization of peptide-lipid interactions.Reveals electrostatic and dynamic effects on lipid headgroups and peptide-induced phase separation. nih.govcapes.gov.br
¹⁵N-NMR (Solid-State) Determination of peptide orientation and dynamics in bilayers.Identified two distinct populations: in-plane and transmembrane helical orientations. nih.govcapes.gov.br
Multidimensional ssNMR High-resolution structure determination of membrane-bound peptide.Confirmed α-helical structure (residues 3-14) and provided precise backbone structural data. nih.govcore.ac.uk

1H-NMR, 2H-NMR, and 15N-NMR for Structural Elucidation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a fundamental technique for analyzing the secondary structure of peptides like this compound and monitoring its conformational changes in different environments. mdpi.com The CD spectrum of a peptide is highly sensitive to its folding state.

Studies have consistently shown that this compound undergoes a significant conformational change upon interacting with membranes or membrane-mimicking solvents. mdpi.comresearchgate.net

In a simple aqueous solution, the CD spectrum of this compound is characteristic of a random coil or unordered conformation. mdpi.com

In the presence of membrane-mimicking environments, such as the organic solvent 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, the spectrum transforms dramatically. mdpi.comdiva-portal.org It develops a strong positive band near 192 nm and two negative bands around 208 nm and 222 nm, which are the hallmarks of an α-helical conformation . mdpi.com

This transition from a random coil to an α-helix is crucial for its biological activity, as the helical structure is directly related to the peptide's ability to embed itself into the hydrophobic region of a cell membrane. mdpi.comresearchgate.net The degree of α-helicity has been correlated with the peptide's activity; for example, analogs with deletions in the C-terminus show a reduced α-helical content and decreased biological activity. mdpi.comresearchgate.net CD has also been used to show that mastoparan induces a reduction in the α-helix content of the G protein α-subunit upon activation. nih.gov

EnvironmentDominant Secondary Structure of this compoundCD Spectral Characteristics
Aqueous Buffer Random CoilUnordered conformation spectrum. mdpi.com
40% TFE Solution α-HelixPositive band ~192 nm, negative bands ~208 nm and ~222 nm. mdpi.com
Lipid Vesicles α-HelixSpectrum characteristic of a helical structure. diva-portal.org

Biochemical and Cellular Assays for Mechanistic Elucidation

To understand how this compound exerts its effects at a molecular level, researchers use a variety of biochemical and cellular assays that focus on its interactions with key cellular targets like G proteins and phospholipases.

This compound is known to directly activate heterotrimeric G proteins by mimicking an activated G protein-coupled receptor (GPCR). frontiersin.orgscielo.org This activation is quantified using specific assays:

Nucleotide Binding Assay: This assay measures the rate of guanine (B1146940) nucleotide exchange on the G protein α-subunit. Mastoparan's ability to activate G proteins is often measured by quantifying the increased binding rate of a non-hydrolyzable GTP analog, such as guanosine (B1672433) 5'-[γ-thio]triphosphate (GTPγS). frontiersin.org Studies have shown that mastoparan can increase the binding rate of GTPγS to G proteins several-fold; for instance, a 3.0-fold enhancement in the rate of GTPγS binding to the Gi1α subunit has been reported. nih.gov The half-maximal effective concentration (EC₅₀) for G protein activation by mastoparans is typically in the micromolar range (~10 µM). acs.org

GTPase Activity Assay: G proteins possess an intrinsic GTPase activity, which is the rate at which they hydrolyze bound GTP to GDP, thereby inactivating themselves. Mastoparan has been shown to stimulate this GTPase activity. frontiersin.org For example, at a concentration of 100 µM, mastoparan-L was found to increase the GTPase activity of reconstituted Gₒ and Gᵢ proteins by as much as 16 times. frontiersin.org

These assays confirm that mastoparan functions as a receptor surrogate, directly catalyzing the GDP/GTP exchange on G proteins, which is the critical step for initiating their signaling cascade. scielo.orgacs.org

This compound can also modulate the activity of various phospholipases, including phospholipase A₂, C, and D. frontiersin.org This activity is typically measured by monitoring the hydrolysis of specific phospholipid substrates.

Phospholipase A₂ (PLA₂) Assay: The activity of PLA₂ is often assayed using a radiolabeled substrate, such as l-palmitoyl-2-[l-¹⁴C]-linoleoyl phosphatidylcholine. oup.com The enzyme's activity is determined by measuring the amount of radiolabeled fatty acid released from the substrate. Studies using this method have demonstrated that mastoparan can directly stimulate PLA₂ activity in preparations from both plant and animal sources. oup.comkarger.com

Phospholipase C (PLC) Assay: The effect of mastoparan on phosphoinositide-specific PLC is measured by tracking the breakdown of substrates like phosphatidylinositol 4,5-bisphosphate (PIP₂). capes.gov.br Research has shown that mastoparan's effect on PLC is complex and depends on the physical state of the substrate. At low molar ratios of peptide to PIP₂, mastoparan can stimulate PLC activity. capes.gov.br However, at higher ratios, it can become inhibitory. capes.gov.br This suggests that mastoparan modulates PLC activity in part by interacting with the phospholipid substrates themselves. capes.gov.br

These assays are crucial for dissecting the G protein-dependent and independent pathways through which this compound can influence cellular signaling.

Membrane Permeabilization Assays (e.g., Lactate (B86563) Dehydrogenase release)

The lytic activity of this compound and its analogues on cell membranes is a key area of investigation, frequently quantified using membrane permeabilization assays. A primary method employed is the lactate dehydrogenase (LDH) release assay. LDH is a stable cytoplasmic enzyme that is released into the extracellular environment upon cell membrane damage. Its presence in the cell culture supernatant is, therefore, a reliable indicator of compromised membrane integrity and cytotoxicity.

Research has consistently shown that mastoparans induce LDH release in a time- and dose-dependent manner. For instance, studies on Jurkat T leukemia cells demonstrated that mastoparan treatment leads to a significant increase in LDH release, indicating direct cell lysis. nih.gov This membranolytic action is not limited to cancer cells. In studies involving Madin-Darby Canine Kidney (MDCK) cells, mastoparan-induced LDH release was observed to be rapid, reaching 8% within one minute and 32% after 15 minutes of treatment. dtic.mil

The LDH assay is also crucial for evaluating the selectivity of mastoparan derivatives. For example, when investigating the anti-cancer effects of mastoparan and its derivatives on colon cancer cell lines like HCT-116, a significant release of LDH from treated cells compared to untreated controls confirmed that the mode of cell death was necrosis resulting from membrane disruption. acadiau.ca Similarly, studies on the antimicrobial peptide Mastoparan X (MPX) used the LDH assay to confirm that the peptide maintained the cellular membrane integrity of intestinal porcine epithelial cells (IPEC-J2) at effective antimicrobial concentrations, highlighting its potential safety for host cells. frontiersin.org In contrast, a peptide isolated from the venom of Vespa orientalis showed no significant LDH release at concentrations under 128 μmol/L, indicating it did not cause cell death through membrane lysis in mast cells under those conditions. researchgate.net

These findings underscore the utility of the LDH release assay as a fundamental tool for characterizing the membranolytic properties of this compound, quantifying its cytotoxic effects, and screening for analogues with improved therapeutic indices.

Table 1: Mastoparan-Induced Cytotoxicity Measured by LDH Release Assay

Cell LineMastoparan VariantConcentration (µM)ObservationReference
Jurkat T LeukemiaMastoparanNot SpecifiedTime-dependent increase in LDH release nih.gov
HCT-116 Colon CancerMastoparan & Derivatives25Significantly more LDH release than vehicle-treated cells acadiau.ca
IPEC-J2Mastoparan X (MPX)2–512 µg/mlNo significant increase in LDH release frontiersin.org
MDCKMastoparanNot Specified8% release at 1 min; 32% release at 15 min dtic.mil

Apoptosis and Cell Death Pathway Analysis (e.g., Annexin V/PI, Mitochondrial Membrane Potential, DNA Fragmentation)

The investigation into how this compound induces cell death extends beyond simple membrane lysis to complex signaling cascades, including apoptosis. A suite of sophisticated assays is employed to dissect these pathways.

Annexin V/Propidium Iodide (PI) Staining: This is a cornerstone technique in apoptosis research. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. Studies on B16F10-Nex2 melanoma cells showed that mastoparan treatment led to positive staining with Annexin V-FITC/PI, providing clear evidence of apoptosis induction. nih.govusp.br Similarly, when a mastoparan-fluvastatin nanocomplex (MAS-FLV-NC) was tested on A549 lung cancer cells, flow cytometry analysis revealed a higher percentage of cells in the late apoptotic phase compared to treatment with the individual components. mdpi.com In human glioblastoma multiforme (GBM) cells, co-staining with Annexin V-FITC and PI helped to quantify the extent of cell death induced by various mastoparan peptides. researchgate.net

Mitochondrial Membrane Potential (ΔΨm): The mitochondrion is a key player in the intrinsic pathway of apoptosis. A loss of mitochondrial membrane potential is an early event in this process. Research has demonstrated that this compound potently triggers this loss. In B16F10-Nex2 melanoma cells, a decrease in ΔΨm was a key finding indicating that mastoparan acts via the mitochondrial apoptosis pathway. nih.govusp.br Further studies on 4T1 breast cancer cells showed that a phytosome-loaded mastoparan-M formulation (Phy-Mast-M) could disturb mitochondrial membrane integrity, leading to apoptosis. dovepress.com Similarly, the MAS-FLV-NC treatment resulted in a significantly higher loss of mitochondrial membrane potential in A549 cells compared to the individual drugs. mdpi.comresearchgate.net This targeting of mitochondria is a recognized feature of mastoparan's bioactivity. mdpi.com

DNA Fragmentation: A later stage of apoptosis involves the activation of endonucleases that cleave DNA into characteristic fragments. This can be visualized as a "ladder" on an agarose (B213101) gel or detected by assays like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling). In B16F10-Nex2 cells, mastoparan was shown to cause DNA degradation. nih.govusp.br Studies in the unicellular alga Chlamydomonas reinhardtii also detected a DNA laddering pattern within 10 minutes of mastoparan treatment, indicating a rapid initiation of programmed cell death. oup.com However, the role of DNA fragmentation can be cell-type specific. In contrast to the findings in melanoma, studies on Jurkat T-ALL and MDA-MB-231 breast cancer cells found that mastoparan-induced cell death did not result in DNA laddering, suggesting a primary lytic mechanism in these cells rather than classical apoptosis. nih.gov

Gene Expression and Cytokine Release Assays

This compound's biological effects are also mediated by its ability to modulate gene expression and trigger the release of cytokines, which are crucial signaling molecules in the immune system.

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is a powerful tool used to measure changes in the expression of specific genes following mastoparan treatment. In murine macrophages (RAW 264.7 cells), mastoparan was found to inhibit LPS-induced expression of genes for pro-inflammatory cytokines. aai.orgresearchgate.net These studies revealed that mastoparan could differentially modulate signaling pathways, for instance, inhibiting TLR4-mediated gene expression while having different effects on TLR2-mediated pathways. aai.org In another study, Mastoparan-B was shown to down-regulate the expression of the adeB gene, which is part of an efflux pump in multi-drug resistant Acinetobacter baumannii, thereby restoring antibiotic susceptibility. biorxiv.org Furthermore, in the context of wound healing, Mastoparan-MO was found to significantly upregulate the expression of genes associated with skin regeneration in human primary dermal fibroblasts, including FGF2 (Fibroblast growth factor 2), KI67 (a proliferation marker), and ELN (elastin). mdpi.com

Cytokine Release Assays: The immunomodulatory properties of mastoparan are often assessed by measuring the release of cytokines from immune cells using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex assays. Mastoparan is known to stimulate mast cells. Upon activation by mastoparan, the human mast cell line LAD2 was found to release a variety of cytokines known to recruit neutrophils, including TNF-α, GM-CSF, IL-8, CCL2, and CCL3. duke.edu In murine macrophages, mastoparan was shown to inhibit LPS-induced TNF-α secretion in a dose-dependent manner. aai.org Studies with a mastoparan derivative, mast-MO, also highlighted an anti-inflammatory profile by reducing the release of pro-inflammatory cytokines in mice. mdpi.com Conversely, the antimicrobial peptide Mastoparan X (MPX) was shown to reduce the E. coli-induced expression of inflammatory cytokines IL-6 and TNF-α in porcine epithelial cells and reduce serum levels of IL-2, IL-6, and TNF-α in a mouse infection model. frontiersin.org

Table 2: Effect of Mastoparan Variants on Gene and Cytokine Expression

Mastoparan VariantCell/SystemAssayKey FindingReference
MastoparanRAW 264.7 MacrophagesqRT-PCRInhibited LPS-induced pro-inflammatory gene expression aai.orgresearchgate.net
Mastoparan-BA. baumanniiqRT-PCR20-fold decrease in adeB gene expression biorxiv.org
Mastoparan-MOHuman Dermal FibroblastsqRT-PCRUpregulation of FGF2, KI67, ELN, HAS2, CXCR4 mdpi.com
MastoparanLAD2 Human Mast CellsMultiplex AssayRelease of TNF, GM-CSF, IL-8, CCL2, CCL3 duke.edu
Mastoparan X (MPX)IPEC-J2 Cells / MiceELISAReduced E. coli-induced cytokine expression (IL-6, TNF-α) frontiersin.org

Advanced Microscopy Techniques

Scanning Electron Microscopy for Membrane Damage Assessment

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of cell surfaces, making it an invaluable tool for directly visualizing the morphological changes induced by this compound. This technique offers compelling visual proof of the peptide's membrane-disruptive mechanisms.

Numerous studies have employed SEM to observe the effects of mastoparan and its analogues on bacterial and cancer cells. When Salmonella cells were treated with Mastoparan V1 (MP-V1), SEM micrographs revealed effective cellular lysis through the formation of pores on the bacterial membrane. mdpi.com Similarly, SEM analysis of colon cancer cells (HCT-116) treated with mastoparan showed that the cell membranes were substantially more damaged compared to untreated cells, corroborating data from LDH assays that pointed to a lytic mechanism. acadiau.ca

The technique is also used to characterize novel formulations. For example, a chitosan-mastoparan nanoconstruct (Mast-Cs NC) was evaluated against Acinetobacter baumannii, and SEM images confirmed noticeable bacterial damage, demonstrating the efficacy of the nanoconstruct. tandfonline.com In studies of a mastoparan derivative, [I5, R8] mastoparan, against Staphylococcus aureus, SEM with field emission gun (SEM-FEG) revealed significant membrane disruption. nih.gov Further research on E. coli O157:H7 treated with Mastoparan-AF also used SEM to observe patterns of surface disruption, providing insight into its multi-faceted membrane disruption mechanism. nih.gov These microscopic observations provide a direct link between the peptide's presence and the physical destruction of the cell membrane, confirming the membranolytic mode of action proposed by biochemical assays.

Studies with Giant Vesicles

To study the interaction of this compound with membranes in a controlled, cell-free environment, researchers utilize model membrane systems such as giant unilamellar vesicles (GUVs). GUVs are lipid vesicles with diameters in the micrometer range, making them large enough to be observed directly by light microscopy. They serve as simplified mimics of cell membranes, allowing for the detailed investigation of peptide-lipid interactions without the complexity of other cellular components.

Fluorescence and phase-contrast microscopy of GUVs exposed to mastoparans provide real-time insights into membrane permeabilization. Studies with mastoparan peptides like Mastoparan X (MPX) have shown that they induce leakage from GUVs at a gradual rate. acs.orgnih.gov This process can be influenced by factors such as the presence of saline buffer, with leakage being faster in its absence. acs.orgnih.gov

Beyond simple leakage, GUVs allow for the observation of more complex phenomena. Researchers have observed that mastoparans can induce the formation of dense clusters of phospholipids (B1166683) and peptides on the GUV surface. acs.orgnih.gov It is proposed that the peptides accumulate on the bilayer, cause a transient disruption that leaks the vesicle's contents, and then the bilayer recovers its continuity, but in an inhomogeneous way that can lead to the formation of peptide-lipid aggregates. nih.gov Studies on a mastoparan-like peptide also used GUVs to show that N-terminal acetylation enhanced its ability to permeate the membrane and modified the membrane's mechanical properties, leading to changes in the vesicle's shape. researchgate.netnih.gov These studies with giant vesicles are crucial for elucidating the fundamental biophysical mechanisms of how this compound destabilizes lipid bilayers.

Computational Modeling and Simulation

Computational approaches, including modeling and simulation, have become indispensable tools for understanding the structure-activity relationships of this compound and for designing new, more effective analogues. These in silico methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. For mastoparan, 3D-QSAR models have been developed to predict the antimicrobial activity of various analogues. nih.govresearchgate.net These models can identify key molecular descriptors, such as hydrophobicity and steric properties, that contribute to the peptide's efficacy. Based on these predictive models, researchers have proposed new mastoparan analogues, generated through "computational mutagenesis," with potentially improved antimicrobial activity. nih.govresearchgate.net

Molecular Dynamics (MD) simulations allow researchers to model the interaction between mastoparan and a lipid bilayer over time. These simulations can reveal how the peptide inserts into the membrane, its conformational changes upon binding, and how it induces membrane disruption. For instance, MD simulations were used to assess the stability and interactions of a chitosan-mastoparan nanoconstruct, showing stable bonds forming between the peptide and the chitosan (B1678972) carrier. tandfonline.com In another study, computational analysis of Mastoparan-B's interaction with the AdeB efflux pump protein in A. baumannii predicted how the peptide binds to and inhibits the pump. biorxiv.org Molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, revealed that Mastoparan-B forms hydrogen bonds with key residues in the efflux pump, causing a conformational shift that impairs its function. biorxiv.org These computational studies are critical for the rational design of new peptide-based therapeutics and for refining our understanding of mastoparan's mechanism of action at the molecular level.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to elucidate the intricate interactions between this compound and biological membranes at an atomic resolution. mdpi.com These simulations can model the dynamic behavior of the peptide as it approaches and inserts into lipid bilayers, offering insights that are often difficult to obtain through experimental methods alone. mdpi.com

Researchers utilize MD simulations to study various aspects of the peptide-membrane interaction, including the initial binding, conformational changes of the peptide upon membrane association, and the subsequent disruption of the lipid bilayer. mdpi.comnih.gov For instance, simulations have shown that mastoparans, which are typically in a random coil structure in aqueous solutions, adopt an α-helical conformation within the amphiphilic environment of a membrane. nih.gov This conformational change is crucial for their biological activity.

MD simulations can also predict the orientation and depth of peptide insertion into the membrane. By modeling the interactions between the peptide's amino acid residues and the different components of the lipid bilayer (hydrophilic head groups and hydrophobic tails), researchers can understand how the amphipathic nature of this compound drives its membrane-disrupting activity. nih.gov Furthermore, these simulations can help in understanding the formation of pores or other membrane defects induced by the peptide, which is believed to be a key mechanism of its antimicrobial and hemolytic activities. mdpi.comtandfonline.com

Recent studies have employed MD simulations to compare the interactions of mastoparan analogs with model bacterial and mammalian membranes. nih.gov These studies have revealed that certain analogs exhibit a greater propensity to interact with and disrupt bacteria-like membranes, providing a rationale for their enhanced selectivity and potential as drug candidates. nih.gov The data generated from these simulations, such as root mean square fluctuation (RMSF), can indicate the mobility of peptide residues and the stability of the peptide-membrane complex over time. tandfonline.com

Simulation AspectKey Findings for this compound and AnalogsSignificance
Conformational ChangesTransition from random coil in aqueous solution to α-helix in membrane environment. nih.govEssential for biological activity and membrane interaction.
Membrane InteractionAnalogs show differential interaction with bacterial vs. mammalian model membranes. nih.govProvides a basis for designing peptides with higher selectivity and lower toxicity.
Mechanism of ActionSimulations support membrane disruption models like pore formation. mdpi.comtandfonline.comElucidates how the peptide exerts its antimicrobial and cytotoxic effects.
Complex StabilityRoot Mean Square Fluctuation (RMSF) analysis indicates the stability of the peptide-membrane complex. tandfonline.comHelps in understanding the dynamics and longevity of the interaction.

Energy Landscape Visualization Method (ELViM)

The Energy Landscape Visualization Method (ELViM) is a sophisticated computational approach used to analyze the vast amount of data generated from molecular dynamics simulations. nih.govresearchgate.net This method provides a way to visualize the complex conformational landscape that a peptide like this compound explores, both in its free state and when interacting with a membrane. nih.govacs.org ELViM helps in understanding the different shapes (conformations) the peptide can adopt and the energy associated with each shape. researchgate.net

By projecting the high-dimensional conformational space onto a lower-dimensional, intuitive map, ELViM allows researchers to identify the most stable conformations, the pathways of conformational change, and the structural differences between peptide analogs. nih.govacs.orgcambridge.org A recent study utilized ELViM to compare the conformational ensembles of a mastoparan-like peptide, Polybia-MP1, and its analog where lysine (B10760008) residues were replaced with histidines. nih.govacs.org The analysis was performed for the peptides in an aqueous solution and as they adsorbed onto an anionic lipid bilayer, mimicking a bacterial membrane. nih.govacs.org

The application of ELViM revealed discrepancies in the conformational ensembles of these peptides, which could affect their affinity for the membrane and the kinetics of their adsorption. nih.govacs.org This method provides a comprehensive framework for comparing the structural dynamics of different peptides and understanding how subtle changes in their amino acid sequence can lead to significant differences in their interaction with membranes. nih.govacs.org

In Silico Structure-Activity Relationship Predictions

In silico (computer-based) methods for predicting the structure-activity relationship (SAR) of this compound and its analogs are crucial for the rational design of new peptides with improved therapeutic properties. nih.govnih.gov These computational approaches allow for the rapid screening of numerous peptide modifications to predict their biological activity and toxicity before they are synthesized and tested in the laboratory, saving time and resources. tandfonline.com

One common in silico approach involves predicting the secondary structure of peptide analogs. nih.govnih.gov For mastoparans, the propensity to form an α-helical structure is closely linked to their biological activity. nih.gov Computational tools can predict how amino acid substitutions or deletions will affect the helical content of the peptide. nih.govnih.gov For example, studies have shown that deleting the first three C-terminal residues of a mastoparan analog led to a reduced α-helix length and, consequently, decreased antibacterial and hemolytic activity. nih.govnih.gov

Other in silico analyses focus on physicochemical properties like hydrophobicity and hydrophobic moment, which are known to correlate with the hemolytic activity of mastoparans. nih.govnih.gov By calculating these parameters for designed analogs, researchers can identify peptides that are likely to have high antimicrobial activity but low toxicity to human cells. nih.gov Furthermore, the spatial arrangement of specific hydrophobic residues on the non-polar face of the α-helix is considered crucial for the interaction with cell membranes and can be optimized through computational modeling. nih.govnih.gov

The predictive power of in silico SAR was demonstrated in a study where the substitution of phenylalanine in a mastoparan analog was predicted and subsequently confirmed to result in higher antibacterial activity without a corresponding increase in toxicity. nih.govresearchgate.net

In Silico ParameterPredicted Influence on this compound ActivityExample Finding
α-Helical ContentPositively correlated with biological activity. nih.govDeletion of C-terminal residues reduced α-helix length and activity. nih.govnih.gov
Mean Hydrophobicity & Hydrophobic MomentCorrelated with hemolytic activity. nih.govnih.govCan be modulated to reduce toxicity while maintaining antimicrobial efficacy.
Amino Acid Sequence & Spatial ArrangementCrucial for membrane interaction and selectivity. nih.govnih.govSubstitution of specific residues can enhance antibacterial activity without increasing toxicity. nih.govresearchgate.net

Peptide Synthesis and Purification Methods

The production of this compound and its analogs for research purposes relies on precise chemical synthesis and rigorous purification techniques to ensure the final product is of high purity and has the correct molecular structure.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. ijbs.compubcompare.aiunesp.br This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). researchgate.net The use of a solid support facilitates the removal of excess reagents and byproducts by simple filtration and washing, making the process efficient and amenable to automation. nih.gov

The most common strategy employed for the synthesis of mastoparans is Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry. ijbs.comresearchgate.netnih.gov In this approach, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed (deprotected) before the next amino acid is added. The side chains of the amino acids are protected with more stable protecting groups that remain intact throughout the synthesis and are only removed at the final cleavage step.

Once the desired peptide sequence has been assembled on the resin, the peptide is cleaved from the solid support and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS) and ethanedithiol (EDT). ijbs.com The C-terminal amidation, a common feature of natural mastoparans that is important for their activity, is often achieved by using a specific type of resin, such as the Rink amide resin. ijbs.compubcompare.aiunesp.br

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MALDI-TOF) for Purity Confirmation

After synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities, such as truncated or deletion sequences and incompletely deprotected peptides. Therefore, a robust purification step is essential.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to purify synthetic mastoparans. ijbs.commdpi.comembrapa.br Specifically, reversed-phase HPLC (RP-HPLC) is employed, where the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18). ijbs.comnih.govembrapa.br The peptides are then eluted with a mobile phase consisting of a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like TFA. ijbs.comembrapa.br Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. Fractions are collected and analyzed to isolate the pure peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful analytical technique used to confirm the identity and purity of the synthesized and purified mastoparan peptides. ijbs.comresearchgate.netembrapa.br In this method, the purified peptide is co-crystallized with a matrix material on a target plate. embrapa.br The sample is then irradiated with a laser, which causes the desorption and ionization of the peptide molecules. The mass-to-charge ratio (m/z) of these ions is then determined by measuring the time it takes for them to travel through a flight tube to a detector. researchgate.net

MALDI-TOF MS provides a very accurate measurement of the molecular weight of the peptide, which can be compared to the theoretical calculated mass to confirm that the correct peptide has been synthesized. pubcompare.airesearchgate.net The homogeneity of the peak in the mass spectrum is also a strong indicator of the purity of the sample. embrapa.br In some cases, tandem mass spectrometry (MS/MS) techniques, such as MALDI-TOF/TOF, are used to further confirm the amino acid sequence of the peptide. embrapa.brnih.gov

Future Directions and Translational Research Perspectives for Mastoparan a Pre Clinical Focus

Novel Analogs for Enhanced Mechanistic Selectivity

A significant hurdle in the therapeutic application of mastoparans is their potential toxicity to host cells. asm.org Consequently, a key area of research is the development of novel analogs with improved selectivity for target cells, such as bacteria or cancer cells, over healthy mammalian cells.

Researchers are actively engineering mastoparan (B549812) analogs by modifying their amino acid sequences to alter physicochemical properties like hydrophobicity, net charge, and amphipathicity. asm.orgplos.org For instance, substitutions at specific positions with amino acids like alanine (B10760859) or arginine have been shown to modulate the peptide's charge and hydrophobicity, leading to a more favorable balance between antimicrobial efficacy and hemolytic activity. asm.orgplos.org

One study demonstrated that replacing alanine residues at positions 5 and 8 of mastoparan-L with isoleucine and arginine, respectively, resulted in an analog, [I5, R8] MP, with improved membrane selectivity and potent antibacterial activity against antibiotic-resistant S. aureus strains. asm.org This analog exhibited a greater net charge and amphipathicity compared to the parent peptide. asm.org Another approach involves the creation of chimeric peptides, such as linking transportan (B13913244) with mastoparan, to potentially enhance drug delivery capabilities. oncotarget.com

The development of these analogs aims to create peptides with a wider therapeutic window, making them more suitable for clinical development. asm.org The goal is to design molecules that retain or even enhance the desired biological activity while minimizing off-target effects. plos.org

AnalogModificationObserved EffectReference
[I5, R8] MP Replacement of Ala5 with Ile and Ala8 with Arg in mastoparan-LImproved membrane selectivity and antibacterial activity against resistant S. aureus asm.org
Ala1 & Ala14 MPX Alanine substitution at position 1 and 14 of mastoparan-XHigher target selectivity (red blood cells vs. bacteria) but decreased bactericidal potency plos.org
Mast-MO Insertion of a conserved pentapeptide motif (FLPII) into the N-terminus of mastoparan-LIncreased antibacterial properties and potentiation of antibiotic activity pnas.org
Mitoparan Addition of two lysyl side chains and replacement of Ala at position 10 with AibEnhanced amphipathicity and potent mitochondriotoxic activity mdpi.com

Understanding Complex Cellular Interactions

The biological effects of mastoparan-A are multifaceted and stem from its interactions with various cellular components. frontiersin.org While its ability to activate G-proteins is a well-documented mechanism, recent studies suggest a more complex interplay with cellular signaling pathways. frontiersin.orgnih.govscielo.org

Mastoparan has been shown to interact with and modulate the activity of phospholipases A2, C, and D, which are crucial enzymes in cellular signaling cascades. frontiersin.org Furthermore, research indicates that mastoparan can influence intracellular calcium levels, a key second messenger involved in numerous cellular processes. qeios.com

A critical aspect of mastoparan's cellular interaction is its engagement with the cell membrane. It is understood to interact with lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids. nih.gov Studies have shown that mastoparan can alter the localization of G proteins within these lipid rafts, thereby affecting downstream signaling. nih.gov Specifically, mastoparan has been found to bind to gangliosides, a type of glycosphingolipid present in lipid rafts. nih.gov This interaction can inhibit phosphoinositide hydrolysis by changing the localization of Gαq/11 and Gβ subunits. nih.gov

Future research will focus on creating a more comprehensive map of this compound's cellular interactome. This includes identifying novel protein and lipid binding partners and elucidating how these interactions translate into specific cellular responses. A deeper understanding of these complex interactions is crucial for predicting the full spectrum of its biological effects and for designing analogs with more targeted mechanisms of action.

Integration with Advanced Delivery Systems for Targeted Research

To overcome challenges associated with the systemic administration of peptides, such as potential toxicity and degradation, researchers are exploring the integration of this compound with advanced delivery systems. tandfonline.com These systems aim to deliver the peptide specifically to the target site, thereby increasing its local concentration and efficacy while minimizing systemic exposure.

One promising approach involves the use of nanoparticles as carriers. For instance, chitosan-encapsulated mastoparan has been developed as a smart drug delivery system. tandfonline.com These nanoconstructs have shown enhanced bactericidal activity against multidrug-resistant bacteria. tandfonline.com The encapsulation protects the peptide from degradation and allows for a more controlled release.

Liposomes are another type of nanoparticle being investigated for mastoparan delivery. mdpi.com For example, transferrin-modified liposomes encapsulating mastoparan have been designed to target cancer cells that overexpress the transferrin receptor. mdpi.com Phytosomes loaded with mastoparan-M have also been explored as a novel strategy for breast cancer treatment. dovepress.com

Furthermore, the inherent cell-penetrating properties of mastoparan itself are being leveraged. actascientific.com Chimeric peptides that combine mastoparan with other molecules can facilitate the intracellular delivery of therapeutic agents. oncotarget.com These advanced delivery strategies hold significant promise for translating the therapeutic potential of this compound from preclinical models to potential clinical applications. mdpi.com

Delivery SystemMastoparan VariantTargetKey FindingReference
Chitosan (B1678972) Nanoconstructs MastoparanMultidrug-resistant Acinetobacter baumanniiSignificantly lower MIC compared to mastoparan alone and reduced bacterial colony count in a mouse sepsis model. tandfonline.com
Transferrin-Modified Liposomes MastoparanCancer cells overexpressing transferrin receptorDesigned to target tumor cells and deliver mastoparan. mdpi.com
Phytosomes Mastoparan-MBreast cancer cellsInvestigated as a novel strategy for breast cancer treatment. dovepress.com
Fluvastatin Nanocomplex MastoparanLung cancer cellsThe nanocomplex showed enhanced cytotoxicity against lung cancer cell lines. mdpi.com

Elucidation of Broader Biological System Impacts

The in vivo effects of this compound extend beyond its direct cellular targets and can encompass broader impacts on biological systems, including the immune system. pnas.org Understanding these systemic effects is crucial for a comprehensive preclinical evaluation.

Research has shown that mastoparan and its analogs can possess immunomodulatory properties. pnas.org For example, the engineered peptide mast-MO has been shown to trigger leukocyte recruitment to an infection site and repress certain inflammatory pathways in vivo. pnas.org This dual action of direct antimicrobial activity and immune system modulation presents an attractive therapeutic strategy.

Future research will need to systematically investigate the in vivo consequences of this compound administration, including its effects on immune cell function, cytokine profiles, and interactions with the host microbiota. This holistic approach will provide a more complete picture of its therapeutic potential and any potential liabilities, which is critical for guiding future translational efforts.

Q & A

Q. What structural characteristics of mastoparan-A influence its bioactivity, and how can these be experimentally validated?

this compound is an amphipathic α-helical peptide with a cationic N-terminal region and hydrophobic residues critical for membrane interaction. Structural modifications, such as retro-inverso analogs (using D-amino acids), have been shown to retain bioactivity while improving proteolytic stability . To validate structural contributions:

  • Use circular dichroism (CD) spectroscopy to confirm α-helical conformation under membrane-mimetic conditions.
  • Compare cytotoxicity and cell-penetrating efficiency of wild-type and analogs (e.g., inverso mastoparan) in tumor cell lines (e.g., SK-OV-3) .
  • Table: Structural analogs and their bioactivity profiles
AnalogHelicity (CD)Cytotoxicity (EC₅₀, µM)Cell Penetration Efficiency
This compoundHigh25–50Moderate
Inverso mastoparanHigh30–55High
Retro-inversoLow>100Low

Q. What in vitro assays are standard for evaluating this compound’s cytotoxicity and selectivity?

  • Cell viability assays : Use MTT or resazurin-based tests in cancer (e.g., SK-OV-3, PC-3) and non-cancerous cell lines to determine selectivity indices .
  • Hemolysis assays : Assess membrane disruption in red blood cells to quantify nonspecific toxicity.
  • Dose-response curves : Calculate EC₅₀ values with ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How does this compound’s mechanism of action differ between antimicrobial and anticancer contexts?

  • Antimicrobial : Disrupts bacterial membranes via electrostatic interactions with anionic lipids, causing leakage .
  • Anticancer : Induces mitochondrial membrane depolarization and caspase activation in tumor cells .
  • Methodological validation : Use fluorescent probes (e.g., DiOC₆ for membrane potential) and flow cytometry to track apoptotic markers.

Q. What strategies are effective for conducting systematic literature reviews on this compound’s bioactivities?

  • Database selection : Prioritize PubMed, Web of Science, and Cochrane Library for reproducibility and precision .
  • Search terms : Combine “this compound” with keywords like “cytotoxicity,” “α-helical,” and “cell-penetrating peptide.”
  • Inclusion criteria : Focus on peer-reviewed studies with full methodological transparency and raw data availability .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be resolved?

  • Variable control : Standardize cell culture conditions (e.g., serum concentration, passage number) and peptide purity (HPLC ≥95%) .
  • Data normalization : Express results as % viability relative to untreated controls and include error bars (standard deviation) .
  • Meta-analysis : Use RevMan or R to aggregate data from multiple studies, adjusting for heterogeneity via random-effects models .

Q. What experimental designs optimize this compound’s delivery in vivo while minimizing off-target effects?

  • Nanocarrier systems : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance tumor accumulation .
  • Targeted delivery : Conjugate with tumor-specific ligands (e.g., folate) and validate targeting via fluorescence imaging.
  • Toxicity screening : Conduct histopathological analysis of major organs in murine models post-treatment .

Q. How can synergistic combinations of this compound with chemotherapeutics be rigorously tested?

  • Combinatorial assays : Use Chou-Talalay synergy analysis (combination index <1 indicates synergy) in 3D tumor spheroids .
  • Mechanistic studies : Perform RNA-seq to identify pathways enhanced by this compound (e.g., apoptosis, autophagy).

Q. What role can AI-driven platforms play in predicting this compound’s interactions with novel targets?

  • Molecular docking : Use AlphaFold or Rosetta to model peptide-membrane interactions .
  • Data requirements : Curate high-quality datasets (e.g., EC₅₀ values, structural parameters) for training predictive algorithms .

Q. How should biophysical techniques be applied to study this compound’s membrane interactions?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers mimicking cancer cell membranes.
  • Cryo-EM : Visualize pore formation in liposomes at near-atomic resolution .

Methodological Best Practices

  • Data presentation : Follow IMRaD structure; use tables for EC₅₀ comparisons and figures for mechanistic models .
  • Statistical rigor : Report p-values, confidence intervals, and effect sizes. Use GraphPad Prism or R for analysis .
  • Reproducibility : Share raw data in repositories like Zenodo and provide detailed protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.